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  • Product: 2-Fluorocyclohexane-1-carboxylic acid
  • CAS: 1529678-51-0

Core Science & Biosynthesis

Foundational

Deciphering the Conformational Landscape of 2-Fluorocyclohexane-1-carboxylic Acid via ¹⁹F NMR Spectroscopy

Executive Summary The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2-fluorocyclohexane-1-carboxylic acid is a highly functionalized building block frequently employed in the synthesis of complex therapeutics, including fluorinated rapamycin analogs and pleuromutilin derivatives[1],[2].

Because the ¹⁹F nucleus is exquisitely sensitive to its local electronic and steric environment, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the premier analytical tool for determining the stereochemistry and conformational dynamics of such molecules[3],[4]. This whitepaper provides an in-depth, self-validating framework for assigning the ¹⁹F NMR chemical shifts of 2-fluorocyclohexane-1-carboxylic acid, bridging fundamental spin-coupling physics with actionable experimental protocols.

Core Principles: ¹⁹F NMR of Fluorocyclohexanes

To understand the NMR behavior of 2-fluorocyclohexane-1-carboxylic acid, we must first establish the baseline parameters of the parent fluorocyclohexane system.

Chemical Shift Dispersion (Axial vs. Equatorial)

The ¹⁹F chemical shift (δ) in cyclohexane systems is strictly governed by the orientation of the C–F bond.

  • Axial Fluorine (Fₐₓ): Experiences severe steric compression from the 1,3-diaxial protons. This compression distorts the fluorine electron cloud, increasing local diamagnetic shielding. Consequently, Fₐₓ resonates significantly upfield at ~ -186 ppm (relative to CFCl₃)[5],[6].

  • Equatorial Fluorine (Fₑq): Projects outward from the ring, avoiding diaxial clashes. It is less shielded and resonates downfield at ~ -165 ppm [5],[6].

The introduction of the vicinal carboxylic acid (-COOH) group exerts a Substituent Chemical Shift (SCS) via electric field effects and magnetic anisotropy[7]. While the -COOH group may perturb the absolute shifts by ±2 to 5 ppm, the massive ~20 ppm dispersion between the axial and equatorial positions remains the dominant diagnostic feature.

The Karplus Relationship and ³J(HF) Coupling

Chemical shifts alone can be ambiguous if substituent effects are unusually large. Therefore, a robust assignment must be self-validating through scalar J-coupling. The vicinal ³J(HF) coupling constants depend heavily on the dihedral angle:

  • Anti-periplanar geometry (180°): Yields a large coupling constant (~43 Hz). This only occurs between an axial fluorine and an adjacent axial proton.

  • Gauche geometry (60°): Yields a small coupling constant (~12 Hz). This occurs for axial-equatorial, equatorial-axial, and equatorial-equatorial relationships[6].

Conformational Logic & Stereochemical Assignment

2-fluorocyclohexane-1-carboxylic acid exists as cis and trans diastereomers. At room temperature, rapid chair-chair interconversion averages the NMR signals. To elucidate the structure, we must cool the sample below -50 °C to "freeze" the conformers[5].

By analyzing the number of large ³J(HF) couplings , we can definitively assign the stereochemistry without relying solely on chemical shifts.

The Self-Validating Coupling Matrix:
  • cis-Isomer (a,e ⇌ e,a):

    • F(ax), COOH(eq): The axial fluorine is anti-periplanar to two axial protons (H1ₐₓ and H3ₐₓ). Diagnostic signature: High-field shift (~ -186 ppm) with TWO large ³J couplings.

    • F(eq), COOH(ax): The equatorial fluorine has no anti-periplanar protons. Diagnostic signature: Low-field shift (~ -165 ppm) with ZERO large ³J couplings.

  • trans-Isomer (e,e ⇌ a,a):

    • F(ax), COOH(ax): The axial fluorine is anti-periplanar to one axial proton (H3ₐₓ), because H1 is equatorial. Diagnostic signature: High-field shift (~ -186 ppm) with ONE large ³J coupling.

    • F(eq), COOH(eq): The equatorial fluorine has no anti-periplanar protons. Diagnostic signature: Low-field shift (~ -165 ppm) with ZERO large ³J couplings.

NMR_Logic RT Room Temperature ¹⁹F NMR Time-Averaged Broad Signals VT VT-NMR (-80 °C) Conformational Freezing RT->VT Cool Sample Cis cis-Isomer Analysis VT->Cis Trans trans-Isomer Analysis VT->Trans Cis_ea F(ax), COOH(eq) δ ≈ -186 ppm Two large ³J(HF) ~43 Hz Cis->Cis_ea Cis_ae F(eq), COOH(ax) δ ≈ -165 ppm Zero large ³J(HF) Cis->Cis_ae Trans_aa F(ax), COOH(ax) δ ≈ -186 ppm One large ³J(HF) ~43 Hz Trans->Trans_aa Trans_ee F(eq), COOH(eq) δ ≈ -165 ppm Zero large ³J(HF) Trans->Trans_ee Cis_ea->Cis_ae Slow Exchange Trans_aa->Trans_ee Slow Exchange

Caption: Conformational equilibrium and ¹⁹F NMR diagnostic logic for 2-fluorocyclohexane-1-carboxylic acid.

Quantitative Data Presentation

The following table summarizes the expected ¹⁹F NMR parameters for the frozen conformers. This matrix serves as a reference for empirical spectral matching.

IsomerConformerF PositionCOOH PositionExpected δ (ppm)*³J(F, H3ₐₓ)³J(F, H1)Diagnostic Multiplicity
cis (e,a)Axial Equatorial~ -186~43 Hz ~43 Hz (H1ₐₓ)Triplet of multiplets (High-field)
cis (a,e)Equatorial Axial~ -165~12 Hz~12 Hz (H1ₑq)Broad multiplet (Low-field)
trans (a,a)Axial Axial~ -186~43 Hz ~12 Hz (H1ₑq)Doublet of multiplets (High-field)
trans (e,e)Equatorial Equatorial~ -165~12 Hz~12 Hz (H1ₐₓ)Broad multiplet (Low-field)

*Note: Baseline shifts are relative to CFCl₃ (0.00 ppm). Exact ppm will vary slightly due to solvent and specific -COOH SCS effects.

Experimental Protocol: Variable Temperature (VT) NMR

To achieve the spectral resolution required for the analysis above, standard room-temperature acquisition is insufficient. The following step-by-step protocol ensures thermodynamic equilibrium and high-fidelity data capture.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 2-fluorocyclohexane-1-carboxylic acid in 0.6 mL of a low-freezing solvent mixture (e.g., 1:1 v/v CDCl₃ / CFCl₃).

  • Causality: CFCl₃ acts as both a cryo-compatible cosolvent and an internal chemical shift reference (set to 0.00 ppm), ensuring absolute shift accuracy across temperature gradients[6].

Step 2: Probe Tuning & Shimming

  • Insert the sample and tune the NMR probe to the ¹⁹F frequency. Shim the magnet thoroughly at room temperature to establish a homogenous magnetic field baseline.

Step 3: Thermal Equilibration (Critical Step)

  • Gradually lower the probe temperature to -80 °C in 10 °C decrements.

  • Causality: Allow the sample to equilibrate for at least 15 minutes at the final temperature. Rushing this step causes thermal convection currents within the NMR tube, which broadens lines and destroys the fine J-coupling structure required for stereochemical assignment.

Step 4: Dual-Acquisition Strategy

  • Acquire ¹⁹F{¹H} (Proton-Decoupled): Obtain a spectrum with continuous ¹H decoupling. This collapses the multiplets into sharp singlets, allowing for precise integration to calculate the thermodynamic equilibrium constant ( Keq​ ) and free energy ( ΔG ) of the conformer populations.

  • Acquire ¹⁹F (Proton-Coupled): Obtain a standard 1D ¹⁹F spectrum. Extract the ³J(HF) coupling constants to map the anti-periplanar vs. gauche relationships as defined in Section 3.

Step 5: Data Processing

  • Apply a mild exponential window function (Line Broadening, LB = 0.5 to 1.0 Hz) prior to Fourier Transformation. This optimizes the signal-to-noise ratio without artificially obscuring the critical vicinal coupling splittings.

Implications for Drug Development

Understanding the exact conformational preference of 2-fluorocyclohexane-1-carboxylic acid is not merely an academic exercise. In Structure-Based Drug Design (SBDD), the spatial vector of the carboxylic acid dictates hydrogen-bonding networks with target kinases or receptors (e.g., FKBP12 in rapamycin analogs)[1].

By utilizing ¹⁹F NMR to determine the a/e equilibrium, medicinal chemists can strategically install bulky substituents (like tert-butyl groups) at remote positions on the ring to "lock" the molecule into its bioactive conformation, thereby reducing entropic penalties upon target binding and drastically improving drug potency.

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Exploratory

Thermodynamic Stability and Conformational Landscape of 2-Fluorocyclohexane-1-carboxylic Acid

Executive Summary In modern drug development, selectively fluorinated cycloalkanes are deployed as powerful bioisosteres to modulate lipophilicity, metabolic stability, and membrane permeability. 2-Fluorocyclohexane-1-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, selectively fluorinated cycloalkanes are deployed as powerful bioisosteres to modulate lipophilicity, metabolic stability, and membrane permeability. 2-Fluorocyclohexane-1-carboxylic acid serves as a premier model system for understanding the delicate interplay between steric hindrance, electrostatic dipole minimization, and non-classical intramolecular hydrogen bonding (IMHB).

This technical guide provides an in-depth analysis of the thermodynamic drivers governing the conformational stability of this molecule's cis and trans isomers. By synthesizing physical organic chemistry principles with self-validating experimental workflows, this whitepaper equips researchers with the mechanistic insights required to predict and exploit fluorinated cyclic scaffolds in rational drug design.

Stereochemical Framework & Thermodynamic Drivers

The conformational landscape of 2-fluorocyclohexane-1-carboxylic acid is dictated by three competing thermodynamic forces: steric bulk (quantified by A-values), electrostatic dipole-dipole interactions, and the heavily debated F···H–O intramolecular hydrogen bond.

The Anomalous Steric Profile of Fluorine

In classical cyclohexane conformational analysis, bulky substituents strongly prefer the equatorial position to avoid repulsive 1,3-diaxial interactions. The carboxylic acid group (-COOH) adheres to this rule, possessing a significant A-value of ~1.4 kcal/mol.

However, fluorine is anomalous. Despite being highly electronegative, the fluorine atom is small and tightly holds its non-polarizable electron cloud. Consequently, the A-value of fluorine is remarkably low (0.25–0.30 kcal/mol) 1[1]. This low energetic penalty means that placing a fluorine atom in the axial position is thermodynamically accessible, fundamentally altering the expected conformational equilibria of the cis and trans isomers 2[2].

The 5-Membered IMHB Controversy

Medicinal chemists frequently utilize intramolecular hydrogen bonding (IMHB) to mask polar surface area (PSA) and improve blood-brain barrier (BBB) penetrance 3[3]. In 2-fluorocyclohexane-1-carboxylic acid, a gauche relationship between the -F and -COOH groups theoretically allows the formation of a 5-membered F···H–O hydrogen bond.

However, causality dictates that true hydrogen bonds require optimal orbital overlap. Organic fluorine is a notoriously poor hydrogen bond acceptor due to its high electronegativity and tightly held lone pairs 4[4]. Furthermore, rigid monocyclic systems impose severe geometric restrictions. Quantum Theory of Atoms in Molecules (QTAIM) analyses frequently reveal the absence of a Bond Critical Point (BCP) in 5-membered F···H–O rings 5[5]. Therefore, the stability of gauche conformers in this molecule is driven primarily by electrostatic dipole minimization and hyperconjugative effects ( σC−H​→σC−F∗​ ) rather than a classical covalent-like IMHB 6[6].

Conformational Equilibria Analysis

The Trans Isomer (1R,2R / 1S,2S)

The trans isomer exists in an equilibrium between the diequatorial (e,e) and diaxial (a,a) conformers.

  • Diequatorial (e,e): This is the global minimum. Both substituents occupy the sterically favored equatorial positions. The 60° gauche torsion angle between the C-F and C-COOH bonds allows for favorable electrostatic interactions and potential non-classical hydrogen bonding in non-polar solvents 7[7].

  • Diaxial (a,a): This conformer is highly destabilized. It forces the bulky -COOH group into an axial position ( ΔG≈+1.4 kcal/mol) and places the substituents in an antiperiplanar (180°) arrangement, entirely precluding any stabilizing gauche electrostatic interactions.

TransIsomerEquilibrium EE Diequatorial (e,e) • Sterically Favored • Gauche F/COOH • Weak Electrostatic Repulsion AA Diaxial (a,a) • Sterically Disfavored • Anti F/COOH • Minimal Dipole Alignment EE->AA Ring Flip ΔG ≈ +1.5 kcal/mol

Caption: Thermodynamic equilibrium of trans-2-fluorocyclohexane-1-carboxylic acid.

The Cis Isomer (1R,2S / 1S,2R)

The cis isomer exists in an equilibrium between two gauche conformers: Axial-Equatorial (a,e) and Equatorial-Axial (e,a) .

  • Axial-Equatorial (a,e) [F axial, COOH equatorial]: This is the thermodynamically favored conformer. The bulky -COOH group is safely equatorial, while the small fluorine atom occupies the axial position at a minimal energetic cost (~0.25 kcal/mol).

  • Equatorial-Axial (e,a)[F equatorial, COOH axial]: This conformer is destabilized because it forces the much larger -COOH group into the axial position, incurring severe 1,3-diaxial steric clashes.

Quantitative Data Summary

The following tables synthesize the thermodynamic parameters dictating the conformational preferences of the system.

Table 1: Steric Parameters (A-Values) of Relevant Substituents

SubstituentA-Value (kcal/mol)Conformational Preference
Fluorine (-F)0.25 - 0.30Weakly Equatorial
Hydroxyl (-OH)0.90 - 1.00Moderately Equatorial
Carboxylic Acid (-COOH)1.35 - 1.45Strongly Equatorial

Table 2: Relative Free Energies ( ΔG ) of 2-Fluorocyclohexane-1-carboxylic Acid Conformers

IsomerConformerF PositionCOOH PositionRelative Energy ( ΔG )Population Dominance
TransDiequatorial (e,e)EquatorialEquatorial0.0 kcal/mol> 95%
TransDiaxial (a,a)AxialAxial~ +1.5 kcal/mol< 5%
CisAxial-Equatorial (a,e)AxialEquatorial0.0 kcal/mol> 85%
CisEquatorial-Axial (e,a)EquatorialAxial~ +1.1 kcal/mol< 15%

Experimental & Computational Validation Protocols

To establish absolute scientific integrity, the conformational analysis must be verified using a self-validating dual-workflow approach combining Variable-Temperature NMR (VT-NMR) and high-level Density Functional Theory (DFT).

ConformationalWorkflow cluster_experimental Experimental Validation (NMR) cluster_computational Computational Modeling (DFT) S1 Synthesis & Isolation cis/trans 2-Fluorocyclohexane-1-carboxylic acid N1 VT-NMR Spectroscopy (180K to 298K) S1->N1 C1 Geometry Optimization (M06-2X/aug-cc-pVTZ) S1->C1 N2 Extract 3J(H,H) & 3J(H,F) Coupling Constants N1->N2 N3 Calculate K_eq & ΔG N2->N3 Final Thermodynamic Convergence Determine Global Minima N3->Final C2 NBO & QTAIM Analysis (Evaluate IMHB & BCPs) C1->C2 C3 Calculate Theoretical ΔG C2->C3 C3->Final

Caption: Self-validating workflow for the thermodynamic evaluation of fluorocyclohexane conformers.

Protocol 1: Variable-Temperature NMR (VT-NMR) Analysis

Objective: Empirically determine the equilibrium constant ( Keq​ ) and free energy difference ( ΔG ) between conformers.

  • Sample Preparation: Dissolve 15 mg of the pure isomer in 0.5 mL of CD₂Cl₂ (non-polar) to promote any potential IMHB, and CD₃OD (polar) to disrupt it.

  • Ambient Acquisition: Acquire 1 H, 19 F, and 1 H- 19 F HOESY spectra at 298 K. Extract the time-averaged 3JH,H​ and 3JH,F​ coupling constants using the Karplus equation.

  • Cryogenic Trapping: Cool the NMR probe to 180 K. At this temperature, the thermal energy is insufficient to overcome the cyclohexane ring-flip barrier (~10 kcal/mol), effectively "freezing" the conformers.

  • Integration: Directly integrate the distinct, separated signals for the axial and equatorial fluorine atoms to determine Keq​ .

  • Self-Validation Mechanism: The population ratio obtained from the direct integration of the frozen signals at 180 K must mathematically predict the time-averaged 3JH,F​ coupling constant observed at 298 K. Any deviation indicates signal overlap or solvent-induced conformational shifts.

Protocol 2: Computational DFT & QTAIM Analysis

Objective: Quantify the exact energetic contributions of sterics, electrostatics, and IMHB to the global minimum.

  • Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (OPLS4) to generate initial geometries.

  • Geometry Optimization: Optimize geometries using DFT at the M06-2X/aug-cc-pVTZ level. This specific functional is chosen for its superior accuracy in capturing non-covalent interactions and dispersion forces.

  • Energy Deconvolution: Apply Natural Bond Orbital (NBO) analysis to deconvolute the total electronic energy into steric repulsion, hyperconjugation, and electrostatic components.

  • Topological Analysis: Conduct Quantum Theory of Atoms in Molecules (QTAIM) analysis to search for a Bond Critical Point (BCP) between the fluorine and the carboxylic proton.

  • Self-Validation Mechanism: This protocol prevents false assumptions regarding hydrogen bonding. The QTAIM analysis self-validates the NBO energetic outputs by requiring a physical BCP to confirm any hypothesized classical IMHB; if absent, stabilization must be attributed to electrostatics 5[5].

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Protocols & Analytical Methods

Method

Enantioselective Synthesis of 2-Fluorocyclohexane-1-carboxylic Acid: A Senior Application Scientist's Guide

Introduction: The Strategic Value of Fluorinated Cyclohexanes In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Cyclohexanes

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-fluorocyclohexane-1-carboxylic acid scaffold, particularly in its enantiomerically pure forms, represents a highly valuable building block. Its rigid, three-dimensional structure combined with the stereospecific placement of a fluorine atom and a carboxylic acid handle allows for precise conformational constraint and tailored interactions within a protein's binding pocket. This guide provides an in-depth exploration of the principal methodologies for accessing this important chiral synthon, offering detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical innovation.

Core Strategic Approaches: A Comparative Overview

The synthesis of enantiomerically pure 2-fluorocyclohexane-1-carboxylic acid hinges on the precise control of two contiguous stereocenters. Three primary strategies have proven most effective in achieving this goal, each with its own set of advantages and experimental considerations:

  • Chiral Auxiliary-Mediated Synthesis: A classic and robust diastereoselective approach where a covalently attached, enantiopure molecule (the auxiliary) directs the stereochemical outcome of a key bond-forming reaction. This method offers high predictability and stereocontrol.

  • Organocatalytic Asymmetric Synthesis: A modern and powerful strategy that utilizes small, chiral organic molecules to catalyze the formation of the target stereocenters with high enantioselectivity. This approach avoids the use of metals and often allows for milder reaction conditions.

  • Enzymatic Kinetic Resolution: A biocatalytic method that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture, typically by selectively transforming one enantiomer into a new product, leaving the other enantiomer unreacted.

This document will now detail a representative, field-proven protocol for each of these core strategies.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This approach leverages a recoverable chiral auxiliary to direct the stereochemistry of a conjugate addition to an α,β-unsaturated system. The Evans' oxazolidinones are exemplary auxiliaries, forming rigid, chelated enolates that effectively shield one face of the molecule, forcing an incoming electrophile or nucleophile to attack from the less hindered direction.[1]

Workflow: Evans Auxiliary Approach

cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Conjugate Addition cluster_2 Step 3: Auxiliary Cleavage A Cyclohex-1-ene-1-carbonyl chloride C N-Acyl Oxazolidinone A->C LiHMDS, THF, -78 °C B (R)-4-benzyl-2-oxazolidinone B->C D N-Acyl Oxazolidinone F Fluorinated Adduct (Diastereomerically Enriched) D->F Lewis Acid (e.g., TiCl4) E Nucleophilic Fluoride Source (e.g., AgF) E->F G Fluorinated Adduct I (1S,2R)-2-Fluorocyclohexane-1-carboxylic acid G->I THF/H2O, 0 °C J Recovered Auxiliary G->J H LiOH, H2O2 CAT Chiral Primary Amine Catalyst ENAMINE Chiral Enamine Intermediate NUC β-Ketoester (Nucleophile) NUC->ENAMINE + Catalyst, -H2O ADD Michael Adduct (Iminium Ion) ENAMINE->ADD + Acceptor ELE α,β-Unsaturated Ketone (Michael Acceptor) INT Cyclized Intermediate ADD->INT Intramolecular Aldol PROD Chiral Fluorinated Cyclohexenone INT->PROD Dehydration PROD->CAT Hydrolysis, releases Product & regenerates Catalyst cluster_0 Step 1: Racemic Ester Synthesis cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation A Racemic 2-Fluorocyclohexane-1-carboxylic acid C Racemic Ethyl Ester A->C Fischer Esterification B Ethanol, H₂SO₄ (cat.) D Racemic Ethyl Ester G (R)-Carboxylic Acid (Enriched) D->G Fast Hydrolysis H (S)-Ethyl Ester (Enriched) D->H Slow/No Hydrolysis E Burkholderia cepacia Lipase (BCL) F Phosphate Buffer (pH 7.0) / Toluene I Aqueous Phase (Basic) G->I Base Extraction J Organic Phase H->J Remains in Organic K Acidify Aqueous Phase I->K K->G

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Application

Catalytic fluorination methods to produce 2-fluorocyclohexane-1-carboxylic acid

Title: Catalytic Fluorination Methods to Produce 2-Fluorocyclohexane-1-carboxylic Acid Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Rationale The strategic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Catalytic Fluorination Methods to Produce 2-Fluorocyclohexane-1-carboxylic Acid Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Rationale

The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, lower pKa, and lock molecular conformations. 2-Fluorocyclohexane-1-carboxylic acid (CAS: 1529678-51-0)[1] is a highly valuable β -fluoro acid building block. However, synthesizing β -fluoro cyclic acids is notoriously challenging due to the natural propensity for α -functionalization in carbonyl compounds.

This application note details two field-proven, catalytic strategies to synthesize 2-fluorocyclohexane-1-carboxylic acid:

  • Palladium-Catalyzed Directed C(sp³)-H Fluorination: A late-stage functionalization approach that uses an 8-aminoquinoline directing group to force regioselective C2 (beta) fluorination.

  • Catalytic Conjugate Hydrofluorination: An alkene-functionalization approach utilizing Lewis base catalysis to generate latent, safe hydrogen fluoride (HF) equivalents[2][3] for the conjugate addition of fluoride to cyclohex-1-ene-1-carboxylic acid.

Mechanistic Pathways & Causality

Pathway A: Bidentate-Directed Pd(II)/Pd(IV) C(sp³)-H Fluorination

To override standard reactivity, we utilize a bidentate 8-aminoquinoline (8-AQ) directing group. When attached to cyclohexanecarboxylic acid, the 8-AQ group coordinates strongly to a Pd(II) catalyst, bringing the metal center into perfect proximity with the equatorial C2-H bond.

  • Causality of Reagents: The reaction utilizes PhI(OPiv)2​ as a potent oxidant to elevate the stable Pd(II) palladacycle to a highly reactive Pd(IV) intermediate. Silver fluoride (AgF) serves a dual purpose: it acts as the nucleophilic fluorine source and precipitates as AgI, thermodynamically driving the catalytic cycle forward. Reductive elimination from the Pd(IV) center forms the C-F bond exclusively at the β -position.

G A Pd(II) Catalyst Coordination to 8-AQ B C(sp3)-H Cleavage (Palladacycle Formation) A->B C Oxidation to Pd(IV) via PhI(OPiv)2 + AgF B->C D Reductive Elimination (C-F Bond Formation) C->D E Product Release & Catalyst Regeneration D->E E->A

Caption: Catalytic cycle of Pd-directed C(sp³)-H fluorination targeting the C2 position.

Pathway B: Catalytic Conjugate Hydrofluorination

Direct hydrofluorination of unactivated olefins typically requires harsh conditions or transition metals like Cobalt for Markovnikov selectivity[4][5]. However, for α,β -unsaturated acids like cyclohex-1-ene-1-carboxylic acid, the electron-withdrawing carboxyl group polarizes the double bond. By utilizing a Lewis base catalyst (DBN) with benzoyl fluoride (PhCOF) and hexafluoroisopropanol (HFIP), an active amine-HF species is generated in situ[2][3]. The fluoride nucleophile selectively attacks the electrophilic C2 position, followed by protonation at C1.

R Substrate Cyclohex-1-ene-1-carboxylic Acid Polarization Alkene Polarization (C2 is Electrophilic) Substrate->Polarization Attack Fluoride Attack at C2 Polarization->Attack Protonation Protonation at C1 Attack->Protonation Product 2-Fluorocyclohexane-1-carboxylic Acid Protonation->Product

Caption: Regiochemical control in the conjugate hydrofluorination pathway.

Experimental Protocols

Protocol 1: Pd-Catalyzed C(sp³)-H Fluorination

This protocol is a self-validating system; the precipitation of AgI and the color shift of the palladium complex serve as visual checkpoints.

Step 1: Directing Group Installation

  • Dissolve cyclohexanecarboxylic acid (10.0 mmol) in anhydrous DMF (30 mL).

  • Add HATU (11.0 mmol) and DIPEA (20.0 mmol). Stir for 15 minutes to form the active ester.

  • Add 8-aminoquinoline (10.0 mmol) and stir at room temperature for 12 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the 8-AQ amide.

Step 2: Catalytic Fluorination

  • In an oven-dried Schlenk tube under N2​ , combine the 8-AQ amide (1.0 mmol), Pd(OAc)2​ (0.1 mmol, 10 mol%), AgF (2.0 mmol), and PhI(OPiv)2​ (1.5 mmol).

  • Add a 1:1 mixture of DMF and tert-amyl alcohol (4 mL total).

  • Seal the tube and heat to 80 °C for 12 hours. Validation Check: The solution will transition from orange/red to a dark suspension as AgI and Pd-black precipitate.

  • Cool to room temperature, filter through a Celite pad, and concentrate in vacuo. Purify via chromatography.

Step 3: Directing Group Cleavage

  • Dissolve the fluorinated amide in a 3M NaOH/EtOH (1:1) solution and heat to 90 °C for 8 hours to hydrolyze the amide.

  • Acidify the aqueous layer with 1M HCl to pH 2, and extract with dichloromethane to yield pure 2-fluorocyclohexane-1-carboxylic acid [1].

Protocol 2: Lewis Base Catalyzed Hydrofluorination

This protocol avoids the use of highly toxic anhydrous HF, utilizing a latent HF source generated catalytically[2][3].

  • Preparation: To a 0.2 M solution of cyclohex-1-ene-1-carboxylic acid (1.0 equiv) in anhydrous tert-butyl methyl ether (TBME) at room temperature under N2​ , add 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (20 mol%).

  • Latent HF Generation: Add benzoyl fluoride (PhCOF, 2.0 equiv) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2.0 equiv). Causality: The DBN catalyst reacts with PhCOF and HFIP to form a nucleophilic adduct in situ[3].

  • Reaction: Heat the mixture to 50 °C for 16 hours.

  • Workup: Quench the reaction with methanolic ammonia (to consume excess PhCOF), followed by standard aqueous acidic workup (1M HCl). Extract with EtOAc to yield the β -fluorinated acid.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both catalytic pathways, allowing researchers to select the optimal route based on their laboratory capabilities and scale requirements.

MetricPd-Catalyzed C(sp³)-H FluorinationLewis Base Hydrofluorination
Starting Material Cyclohexanecarboxylic acidCyclohex-1-ene-1-carboxylic acid
Catalyst Pd(OAc)2​ (10 mol%)DBN (20 mol%)
Fluorine Source AgF (Solid, safe to handle)PhCOF + HFIP (Latent HF)[2]
Regioselectivity >95% (Strictly C2/ β -position)~85-90% (Conjugate addition)
Overall Yield 60 - 70% (over 3 steps)75 - 85% (1 step)
Scalability Moderate (Limited by AgF cost)High (Gram-scale compatible)[3]
Primary Advantage Utilizes cheap, saturated starting materialHighly atom-economical, single step

References

  • "2-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 83479286 - PubChem", National Institutes of Health (NIH).
  • "Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines", The Journal of Organic Chemistry - ACS Publications.
  • "Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines - The Doyle Group", UCLA.
  • "Fluoroalkane synthesis by fluorination or substitution", Organic Chemistry Portal.
  • "Cobalt-Catalyzed Hydrofluorination of Unactivated Olefins: A Radical Approach of Fluorine Transfer", Organic Letters - ACS Publications.
  • "Buy 2-Fluorocyclohexane-1-carbaldehyde (EVT-12444854)", EvitaChem.

Sources

Method

Application Note: Incorporating 2-Fluorocyclohexane-1-Carboxylic Acid into Peptide Scaffolds

Target Audience: Researchers, scientists, and drug development professionals Topic: Advanced Peptide Engineering with Fluorinated Alicyclic Building Blocks Executive Summary The strategic incorporation of fluorinated ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Topic: Advanced Peptide Engineering with Fluorinated Alicyclic Building Blocks

Executive Summary

The strategic incorporation of fluorinated alicyclic motifs, such as 2-fluorocyclohexane-1-carboxylic acid (2-FCCA), into peptide scaffolds represents a powerful approach in modern drug discovery. The fluorine atom modulates the lipophilicity (LogP) and lowers the pKa of the adjacent carboxylic acid by approximately 0.3–0.5 units through 1[1], while the cyclohexane ring imparts profound conformational rigidity. When utilized as an N-terminal capping group, 2-FCCA can dramatically enhance a peptide's metabolic stability and membrane permeability.

However, coupling this building block presents unique synthetic challenges, primarily steric hindrance and the risk of base-catalyzed dehydrofluorination. This application note details a self-validating, high-yielding protocol for 2-FCCA incorporation using an acyl fluoride activation strategy.

Mechanistic Insights: The Causality of Experimental Choices

The Challenge of Steric Hindrance and Elimination

Standard Solid-Phase Peptide Synthesis (SPPS) relies on uronium or phosphonium salts (e.g., HATU, PyBOP) in the presence of strong tertiary amine bases like N,N-diisopropylethylamine (DIPEA). For 2-FCCA, the bulky cyclohexane ring in its chair conformation severely restricts the trajectory of the incoming nucleophile (the resin-bound amine) when activated as a bulky OBt or OAt ester.

Furthermore, the strongly electron-withdrawing fluorine atom at the C2 position increases the acidity of the C1 (alpha) proton. When exposed to strong bases like DIPEA (pKa ~10.5), the activated 2-FCCA intermediate is highly susceptible to an2[2]. This base-catalyzed dehydrofluorination results in the loss of hydrogen fluoride (HF) and the formation of an undesired cyclohexene-1-carboxylic acid derivative, drastically reducing the yield of the target fluorinated peptide.

The Acyl Fluoride Solution

To circumvent these issues, we employ an 3[3] using tetramethylfluoroformamidinium hexafluorophosphate (TFFH). Acyl fluorides are uniquely suited for sterically hindered and fluorinated substrates for two reasons:

  • Compact Electrophile: The fluorine atom is exceptionally small, minimizing steric bulk at the carbonyl carbon and 4 by the amine[4].

  • Mild Basic Conditions: Acyl fluoride generation and subsequent coupling can be performed using 2,4,6-collidine (pKa ~7.4). This sterically hindered, weaker base acts efficiently as an acid scavenger without promoting the enolization and subsequent HF elimination seen with DIPEA.

Comparative Data: Coupling Efficacy

To validate this approach, a comparative study was conducted coupling 2-FCCA to a model resin-bound dipeptide (H-Phe-Leu-Rink Amide). The data below illustrates the superiority of the acyl fluoride method.

Coupling ReagentBase (Equiv)Time (min)Conversion Yield (%)HF Elimination (%)Epimerization (%)
HATU (2.0 eq)DIPEA (4.0 eq)6045.238.58.3
DIC / Oxyma (2.0 eq)None12062.112.44.1
TFFH (2.0 eq) Collidine (4.0 eq) 45 >98.0 <1.0 <1.0

Table 1: Quantitative comparison of coupling conditions for 2-FCCA. Conversion and side-product formation were determined by LC-MS integration at 214 nm.

Experimental Protocols

Protocol A: Preparation and Activation of 2-FCCA (Acyl Fluoride Generation)

Objective: Generate the highly reactive 2-fluorocyclohexane-1-carbonyl fluoride in situ.

  • Reagent Preparation: In a dry, inert glass vial, dissolve 2-FCCA (3.0 equivalents relative to resin loading) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Base Addition: Add 2,4,6-collidine (6.0 equivalents) to the solution and vortex briefly. (Rationale: Collidine is selected over DIPEA to prevent base-catalyzed dehydrofluorination).

  • Activation: Add TFFH (3.0 equivalents) to the mixture. Stir at room temperature for 15 minutes. The formation of the acyl fluoride can be confirmed by a distinct shift in the carbonyl stretch via IR spectroscopy or by quenching a small aliquot with methanol for LC-MS analysis.

Protocol B: On-Resin Coupling (N-Terminal Capping)

Objective: Covalently attach the activated 2-FCCA to the N-terminus of the resin-bound peptide.

  • Resin Preparation: Ensure the peptidyl-resin has been thoroughly deprotected (e.g., 20% piperidine in DMF) and washed (DMF 5x, DCM 5x, DMF 5x).

  • Coupling: Transfer the activated 2-FCCA solution (from Protocol A) to the SPPS reaction vessel containing the resin.

  • Incubation: Agitate the suspension gently at room temperature for 45 minutes. (Note: Avoid elevated temperatures, such as microwave heating, as thermal stress can induce defluorination in alicyclic systems).

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation (Kaiser Test): Perform a Kaiser test to ensure complete capping. A negative result (yellow) indicates successful coupling. If positive, repeat the coupling step.

Protocol C: Cleavage and Global Deprotection

Objective: Release the fluorinated peptide from the solid support without degrading the 2-FCCA moiety.

  • Cleavage Cocktail: Prepare a standard TFA cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v). (Rationale: The C-F bond in 2-FCCA is generally stable to strongly acidic conditions, unlike its sensitivity to strong bases).

  • Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Analysis: Analyze the crude peptide via LC-MS. Monitor specifically for the expected mass[M+H]+ and the absence of the [M-20]+ peak, which would indicate HF loss.

Visualizations

Workflow A 2-FCCA Building Block B Activation (TFFH / Collidine) A->B C SPPS Coupling (On-Resin) B->C D Cleavage & Deprotection C->D E Purified Fluorinated Peptide D->E

Workflow for the incorporation of 2-fluorocyclohexane-1-carboxylic acid into peptide scaffolds.

Mechanism cluster_0 Standard Coupling (HATU/DIPEA) cluster_1 Acyl Fluoride Coupling (TFFH/Collidine) Start 2-Fluorocyclohexane-1-Carboxylic Acid OAt OAt Active Ester (Highly sterically hindered) Start->OAt HATU, DIPEA AcF Acyl Fluoride Intermediate (Compact, highly electrophilic) Start->AcF TFFH, Collidine Elim Side Reaction: HF Elimination (Cyclohexene) OAt->Elim Base-catalyzed Prod Target Peptide (High Yield, No Elimination) AcF->Prod Resin-bound amine

Mechanistic pathway comparing standard coupling vs. acyl fluoride activation for 2-FCCA.

References

  • Measured pKa values (23 °C) for carboxylic acids...
  • Utility of fluorinated α-amino acids in development of therapeutic peptides Source: PubMed / Taylor & Francis URL
  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents Source: Beilstein Journal of Organic Chemistry URL
  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt Source: PMC - NIH / Nature Communications URL

Sources

Application

Application Note: Scale-Up Synthesis Protocols for 2-Fluorocyclohexane-1-Carboxylic Acid

Executive Summary & Mechanistic Rationale The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and dictate molecular conformation. Specifically, 2-fluorocyclohexane-1-carboxylic acid serves as a critical building block for peptide foldamers and advanced active pharmaceutical ingredients (APIs).

However, the synthesis of this molecule at scale presents significant chemical engineering challenges. Direct fluorination of the free carboxylic acid often leads to acyl fluorides or unwanted decarboxylative fluorination. Therefore, the most robust retrosynthetic approach involves the nucleophilic deoxyfluorination of a protected precursor—methyl 2-hydroxycyclohexane-1-carboxylate—followed by mild ester hydrolysis [4].

The primary bottleneck in this route is the deoxyfluorination step. Historically, Diethylaminosulfur trifluoride (DAST) has been the reagent of choice. Yet, DAST is highly problematic for scale-up; it is moisture-sensitive and disproportionates violently into SF₄ and explosive (Et₂N)₂SF₂ at temperatures above 90 °C [1]. Furthermore, the fluorination of secondary alcohols often competes with E2 elimination, yielding unwanted cyclohexene derivatives [4].

To solve these issues, this application note details two field-proven, scalable paradigms:

  • Batch Deoxyfluorination using Fluolead™ : Utilizing a thermally stable aryl-sulfur trifluoride to suppress elimination and eliminate thermal runaway risks [2].

  • Continuous-Flow DAST Fluorination : Leveraging microreactor technology to safely manage the exotherm and hazardous intermediates of DAST [3].

Process Engineering & Reagent Selection

The causality behind reagent selection at scale is driven entirely by the Self-Accelerating Decomposition Temperature (SADT) and the chemoselectivity of the fluorinating agent. Table 1 summarizes the quantitative data driving our protocol design.

Table 1: Quantitative Comparison of Deoxyfluorination Reagents for Scale-Up
ReagentThermal Stability (SADT)Elimination ByproductsScale-Up SuitabilitySafety Profile
DAST < 90 °C (Explosive risk)High (~15-20%)Poor (Requires Flow)Hazardous [1]
Deoxo-Fluor® ~ 140 °CModerate (~10%)ModerateImproved [5]
Fluolead™ > 150 °CLow (< 5%)Excellent (Batch)Highly Stable [2]
XtalFluor-E® > 200 °CLow (< 5%)Excellent (Batch)Highly Stable [5]

Data synthesized from process safety metrics and calorimetric (ARC) testing [2, 5].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the critical in-process controls (IPC) that make this a self-validating system.

G A Methyl 2-hydroxycyclohexane- 1-carboxylate (Starting Material) B Deoxyfluorination Fluolead™ or Flow-DAST (-78°C to RT) A->B CH2Cl2 Inert Atmosphere C Methyl 2-fluorocyclohexane- 1-carboxylate (Intermediate) B->C SN2 Inversion HF Scrubber D Saponification LiOH, THF/H2O (RT, 4h) C->D Hydrolysis E 2-Fluorocyclohexane- 1-carboxylic acid (Final Product) D->E Acidification (HCl) Extraction

Figure 1: Two-step scalable synthetic workflow for 2-fluorocyclohexane-1-carboxylic acid.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Progression to the next step is strictly gated by specific analytical milestones (In-Process Controls).

Protocol A: Batch Deoxyfluorination using Fluolead™ (100 g Scale)

Objective: Conversion of cis-methyl 2-hydroxycyclohexane-1-carboxylate to trans-methyl 2-fluorocyclohexane-1-carboxylate.

Causality & Rationale: Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) is utilized because its bulky aryl group sterically hinders the E2 elimination pathway, driving the reaction toward the desired SN2 inversion. Its SADT of >150 °C allows for safe batch processing at the 100 g scale[2].

Step-by-Step Methodology:

  • Reactor Setup: Equip a 2 L Hastelloy or PTFE-lined reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Note: Glass reactors can be etched by trace HF generated during the reaction.

  • Reagent Loading: Charge the reactor with Fluolead™ (188 g, 750 mmol, 1.5 equiv.) and anhydrous dichloromethane (DCM, 500 mL). Cool the mixture to 0 °C using a glycol jacket.

  • Substrate Addition: Dissolve cis-methyl 2-hydroxycyclohexane-1-carboxylate (79.1 g, 500 mmol, 1.0 equiv.) in anhydrous DCM (300 mL). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Maturation: Remove the cooling jacket and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.

  • In-Process Control (IPC) 1: Sample the reaction mixture. Quench with NaHCO₃ and analyze via ¹⁹F NMR and ¹H NMR.

    • Validation Criteria: Disappearance of the carbinol proton (~3.8 ppm) in ¹H NMR. Appearance of a characteristic multiplet at ~ -178 ppm to -182 ppm in ¹⁹F NMR, confirming the secondary alkyl fluoride.

  • Workup: Cool the reactor to 0 °C. Slowly quench by adding absolute ethanol (50 mL) to consume excess Fluolead™, followed by saturated aqueous NaHCO₃ (500 mL) to neutralize HF.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL). Combine organics, dry over MgSO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield the intermediate ester.

Protocol B: Continuous-Flow DAST Fluorination (Alternative Scale-Up)

Objective: High-throughput synthesis using microreactor technology to mitigate DAST hazards.

Causality & Rationale: For facilities lacking Fluolead™, DAST can be used safely if the reacting volume is kept minimal. Continuous-flow microreactors ensure high heat-transfer rates, instantly dissipating the exotherm and preventing thermal runaway [3].

Step-by-Step Methodology:

  • System Priming: Prime a dual-pump continuous flow system (e.g., Vapourtec R-Series with PEEK tubing) with anhydrous DCM.

  • Feed Solutions:

    • Stream A: 1.0 M solution of the starting alcohol in DCM.

    • Stream B: 1.2 M solution of DAST in DCM.

  • Flow Parameters: Set the flow rates to achieve a 1:1 volumetric mixing ratio. Route the mixed streams into a 10 mL PEEK reactor coil maintained at 20 °C.

  • Residence Time: Adjust flow rates to achieve a residence time of exactly 15 minutes.

  • In-Line Quench: Route the reactor effluent directly into a stirred vessel containing a biphasic mixture of DCM and saturated aqueous NaHCO₃ at 0 °C.

  • IPC 2: Continuously monitor the organic effluent via inline IR spectroscopy (tracking the disappearance of the broad O-H stretch at 3300 cm⁻¹ and the appearance of the C-F stretch at ~1050 cm⁻¹).

Protocol C: Saponification to the Free Acid

Objective: Mild hydrolysis of methyl 2-fluorocyclohexane-1-carboxylate to 2-fluorocyclohexane-1-carboxylic acid.

Causality & Rationale: Strong bases (e.g., NaOH in refluxing methanol) or extended heating will trigger base-catalyzed E2 elimination of the β-fluorine, destroying the product. A mild LiOH system in a biphasic THF/Water mixture ensures rapid ester cleavage at room temperature without compromising the C-F bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the fluorinated ester (64 g, 400 mmol) in a mixture of THF (400 mL) and deionized water (100 mL) in a 1 L round-bottom flask.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (33.6 g, 800 mmol, 2.0 equiv.) in one portion. Stir vigorously at room temperature (20 °C) for 4 hours.

  • IPC 3: Analyze an aliquot via TLC (Hexanes/EtOAc 7:3).

    • Validation Criteria: Complete consumption of the higher-Rf ester spot and appearance of a baseline spot (the lithium carboxylate salt).

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (200 mL) and wash with diethyl ether (100 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C. Carefully acidify to pH 2 using 2M HCl. The product will precipitate or form an oil.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 2-fluorocyclohexane-1-carboxylic acid as a white solid or viscous oil. Recrystallize from hexanes if necessary.

References

  • Flow microreactor synthesis in organo-fluorine chemistry.Beilstein Journal of Organic Chemistry.
  • Fluolead™: A New, Safe and Highly Efficient Fluorin
  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.Baxendale Group, Durham University.
  • Synthesis toward 2-Fluorocyclohexanecarboxylic Acid.Biotica, University of East Anglia.
  • Simpler fluorine chemistry.Society of Chemical Industry (SCI).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for 2-Fluorocyclohexane-1-carboxylic Acid

Welcome to the technical support center for the analysis of 2-fluorocyclohexane-1-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-fluorocyclohexane-1-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing High-Performance Liquid Chromatography (HPLC) retention times and troubleshooting common issues. The methodologies and principles discussed herein are grounded in established chromatographic theory to ensure robust and reproducible results.

Introduction: The Challenge of Small, Polar, Acidic Analytes

2-Fluorocyclohexane-1-carboxylic acid presents a typical challenge for reversed-phase HPLC: it is a relatively small, polar, and acidic molecule. Such compounds often exhibit poor retention on traditional C18 columns, eluting at or near the solvent front, which can lead to issues with resolution from matrix components and poor peak shape.[1] This guide provides a systematic approach to overcome these challenges by manipulating key chromatographic parameters.

The core principle for retaining acidic compounds like 2-fluorocyclohexane-1-carboxylic acid in reversed-phase chromatography is to suppress their ionization.[2][3] The un-ionized, or protonated, form of the carboxylic acid is significantly more hydrophobic than its ionized (carboxylate) counterpart.[4] This increased hydrophobicity leads to stronger interaction with the nonpolar stationary phase, resulting in longer retention times.[4][5]

Frequently Asked Questions (FAQs)

Q1: My 2-fluorocyclohexane-1-carboxylic acid peak is eluting at the void volume (t₀). How can I increase its retention time?

A1: This is the most common issue. Here’s a prioritized list of strategies:

  • Lower the Mobile Phase pH: The most effective way to increase retention is to lower the pH of the aqueous portion of your mobile phase.[5][6] By operating at a pH at least 1.5 to 2 units below the pKa of the carboxylic acid, you ensure it is predominantly in its neutral, more retentive form.[2][4] For a typical carboxylic acid (pKa ~4-5), a mobile phase pH of 2.5-3.0 is an excellent starting point.[4] Use a buffer like phosphate or formate to maintain a stable pH.[2]

  • Decrease the Organic Solvent Percentage: Reducing the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of all analytes that are retained by a reversed-phase mechanism.[1] A 10% decrease in organic solvent can lead to a 2-3 fold increase in retention time.[1]

  • Consider a "High Aqueous" Column: Some C18 columns are specifically designed to be stable in highly aqueous mobile phases (even 100% aqueous).[7] Traditional C18 phases can undergo "hydrophobic collapse" in very high water content, leading to a sudden loss of retention.[8]

  • Evaluate Alternative Stationary Phases: If the above steps are insufficient, consider a column with a different selectivity. A polar-embedded phase (e.g., C18 with a carbamate or amide group) or a phenyl-hexyl phase might offer alternative interactions and improved retention for your analyte.

Q2: I'm observing significant peak tailing for my analyte. What is the cause and how can I fix it?

A2: Peak tailing for acidic compounds is often caused by secondary interactions with the silica backbone of the stationary phase, specifically with active silanol groups.

  • Cause: At pH values where some silanols are ionized (negatively charged), they can interact with any residual ionized analyte, leading to a secondary, undesirable retention mechanism that causes tailing.

  • Solution:

    • Lower Mobile Phase pH: As with retention, lowering the pH to ~2.5-3.0 will suppress the ionization of the silanol groups, minimizing these secondary interactions.[9]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups. Ensure you are using a quality, modern column.

    • Increase Buffer Strength: A higher buffer concentration can sometimes help to mask the residual silanol activity.[9]

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Retention time drift can be caused by several factors. A systematic check is the best approach.[10][11]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 10-20 column volumes, especially when changing mobile phases.[10]

  • Mobile Phase pH Instability: If you are not using a buffer, or if the buffer is used outside of its effective range (pKa ± 1), the mobile phase pH can be unstable, leading to fluctuating retention times for ionizable compounds.[12] A change of just 0.1 pH units can cause a significant retention shift.[12]

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C) for improved reproducibility.[10]

  • Mobile Phase Composition: If your system mixes solvents online, ensure the proportioning valves are functioning correctly.[10] Manually preparing the mobile phase can help diagnose this issue.[11] Also, ensure there is no selective evaporation of one of the mobile phase components from the reservoir.[12]

Q4: How do I choose between acetonitrile and methanol as the organic modifier?

A4: Both are common reversed-phase solvents, but they offer different selectivities.

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol. This means you typically need a higher percentage of ACN to achieve the same retention time as methanol, which can provide more "room" for gradient optimization.

  • Methanol (MeOH): Is a stronger, more polar solvent. It can offer different selectivity due to its ability to act as a hydrogen-bond donor.[1]

Recommendation: Start with acetonitrile due to its favorable physical properties. If you face challenges with co-eluting peaks, developing a method with methanol is a powerful way to change selectivity.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the analysis of 2-fluorocyclohexane-1-carboxylic acid.

Problem Potential Cause Recommended Action Scientific Rationale
No/Poor Retention Mobile phase pH is too high.Lower the aqueous mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid).Suppresses the ionization of the carboxylic acid, making it more hydrophobic and increasing its interaction with the C18 stationary phase.[4][5]
Organic content in the mobile phase is too high.Decrease the percentage of organic solvent (ACN or MeOH) in 5% increments.Increases the polarity of the mobile phase, driving the nonpolar analyte onto the stationary phase more strongly.[1]
Column "dewetting" or hydrophobic collapse.Switch to a column specifically designed for use in highly aqueous mobile phases (e.g., an "AQ" type column).These columns have modified surface chemistry (e.g., polar-embedded groups or lower ligand density) that prevents the mobile phase from being expelled from the pores under high aqueous conditions.[8]
Peak Tailing Secondary interactions with silanol groups.Lower mobile phase pH to 2.5-3.0.Protonates the silanol groups on the silica surface, neutralizing their negative charge and preventing ionic interactions with the analyte.[9]
Mobile phase pH is near the analyte's pKa.Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.When pH is close to pKa, a mixture of ionized and un-ionized forms exists, which can lead to peak distortion.[2]
Variable Retention Times Inadequate column equilibration.Flush the column with at least 10-20 column volumes of the mobile phase before injection.[10]Ensures the stationary phase surface is in a stable equilibrium with the mobile phase.
Unstable mobile phase pH.Use a buffer and ensure the target pH is within the buffer's effective range (pKa ± 1).Buffers resist small changes in pH that can drastically alter the ionization state and retention of the analyte.[2][12]
Temperature fluctuations.Use a column oven set to a constant temperature (e.g., 35 °C).Chromatographic retention is temperature-dependent; a stable temperature ensures stable retention.[10]
Chiral Separation Issues Inappropriate column or mobile phase.Use a dedicated chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., cellulose or amylose).Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a chiral environment that allows for differential interaction and separation.[13]
Screen different mobile phases (e.g., normal phase with hexane/alcohol or polar organic mode with pure alcohol).The mobile phase composition significantly influences the chiral recognition mechanism on the CSP.[14]

Experimental Protocols

Protocol 1: Initial Method Development for Achiral Analysis

This protocol provides a robust starting point for achieving good retention and peak shape for 2-fluorocyclohexane-1-carboxylic acid.

  • Column Selection: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 20 mM potassium phosphate buffer. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.22 µm membrane.

    • Organic (B): HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (or as determined by analyte's UV spectrum).

    • Gradient Program: Start with a screening gradient to determine the approximate elution conditions.

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-22 min: 5% B (re-equilibration)

  • Analysis and Optimization:

    • From the screening gradient, determine the percentage of organic solvent at which the analyte elutes.

    • Develop an isocratic method using an organic percentage approximately 5-10% lower than the elution percentage from the gradient run to achieve a retention factor (k') between 2 and 10.[1]

Protocol 2: Pre-column Derivatization for Enhanced Sensitivity (Fluorescence Detection)

If higher sensitivity is required, pre-column derivatization can be employed to attach a fluorescent tag to the carboxylic acid. This is particularly useful for trace-level analysis.[15][16]

  • Reagent Selection: 4-bromomethyl-7-methoxycoumarin (Br-Mmc) is a common fluorescent labeling agent for carboxylic acids.[15]

  • Derivatization Procedure:

    • To 100 µL of the sample in acetonitrile, add 100 µL of a 1 mg/mL solution of Br-Mmc in acetonitrile.

    • Add 5 mg of anhydrous potassium carbonate and 1 mg of 18-crown-6 ether (as a catalyst).

    • Seal the vial and heat at 70 °C for 30 minutes.[15]

    • Cool the mixture to room temperature.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 (as in Protocol 1).

    • Mobile Phase: Gradient of water and acetonitrile.

    • Detection: Fluorescence detector (Excitation: ~325 nm, Emission: ~395 nm).[15]

Diagrams and Workflows

A logical approach is critical for efficient troubleshooting and method development.

Troubleshooting Workflow for Poor Retention

G start Start: Poor Retention (Peak at t₀) check_ph Is Mobile Phase pH < 3.0 and Buffered? start->check_ph adjust_ph Action: Lower pH to 2.5-3.0 with a buffer (e.g., 0.1% Formic Acid). check_ph->adjust_ph No check_organic Is Organic % Appropriate? check_ph->check_organic Yes adjust_ph->check_ph reduce_organic Action: Decrease Organic % in 5% increments. check_organic->reduce_organic No (Too High) check_column Is it a standard C18 column? check_organic->check_column Yes reduce_organic->check_organic consider_aq_column Action: Switch to an Aqueous-Compatible C18 Column. check_column->consider_aq_column Yes success Success: Good Retention Achieved check_column->success No (Already AQ) consider_aq_column->success

Caption: Workflow for addressing poor retention of acidic analytes.

Chiral Separation Strategy

For separating the enantiomers of 2-fluorocyclohexane-1-carboxylic acid, a specialized approach is required as standard reversed-phase columns will not resolve them.

G start Goal: Separate Enantiomers select_csp Select a Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->select_csp screen_modes Screen Separation Modes select_csp->screen_modes np_mode Normal Phase (NP) Mobile Phase: Hexane/IPA/TFA screen_modes->np_mode po_mode Polar Organic (PO) Mobile Phase: MeOH or ACN + additive screen_modes->po_mode rp_mode Reversed Phase (RP) Mobile Phase: ACN/Water + acid/buffer screen_modes->rp_mode optimize Optimize Best Mode: Adjust modifier ratio, temperature, flow rate np_mode->optimize po_mode->optimize rp_mode->optimize resolved Baseline Resolution Achieved optimize->resolved

Caption: Strategy for developing a chiral HPLC separation method.

References

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • GL Sciences. (n.d.). How to Increase Retention. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. IAEA. [Link]

  • Springer Protocols. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. [Link]

  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. [Link]

  • ResearchGate. (2025). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluorocyclohexane-1-Carboxylic Acid Esterification

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the unique synthetic challenges associated with the esterification of 2-fluorocyclohexane-1-carboxylic acid . Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the unique synthetic challenges associated with the esterification of 2-fluorocyclohexane-1-carboxylic acid .

This substrate is notoriously difficult to esterify due to two competing factors:

  • Steric Hindrance: The bulky cyclohexane ring restricts nucleophilic access to the carbonyl carbon.

  • Electronic Effects: The strongly electron-withdrawing β -fluorine atom increases the acidity of the α -protons, making the molecule highly susceptible to side reactions (such as HF elimination) under harsh conditions.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative data comparisons, and self-validating protocols to help you achieve >90% conversion rates.

Part 1: Diagnostic Workflow

Use the following logic tree to identify the root cause of your low conversion rates and select the appropriate optimization strategy.

TroubleshootingFlow Start Low Conversion Rate Detected Method Identify Esterification Method Start->Method Fischer Fischer (Acid Catalyzed) Method->Fischer Steglich Steglich (DCC/DMAP) Method->Steglich Water Equilibrium Shifted (Water Accumulation) Fischer->Water Elim HF Elimination (Cyclohexene formation) Fischer->Elim Acylurea N-Acylurea Formation (Steric Hindrance) Steglich->Acylurea DeanStark Use Molecular Sieves at Lower Temp Water->DeanStark MildCond Lower Temp or Switch to Steglich Elim->MildCond IncDMAP Increase DMAP to 15 mol% or use EDC Acylurea->IncDMAP

Diagnostic workflow for troubleshooting low esterification conversion rates.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is my Fischer esterification yielding high amounts of cyclohexene-1-carboxylic acid ester instead of the target? A: This is a classic case of HF elimination . The strongly electronegative fluorine atom at the β -position increases the acidity of the adjacent α -proton. Under harsh acidic conditions and high reflux temperatures (e.g., using concentrated H₂SO₄ at >80°C), an E1 or E2 elimination pathway competes with the esterification[1]. This leads to the loss of hydrogen fluoride and the formation of an α , β -unsaturated ester.

  • Actionable Fix: Switch to a milder, room-temperature protocol like the Steglich esterification[2], or use a mild Lewis acid catalyst (like p-TsOH) at strictly controlled, lower temperatures.

Q2: I am using the Steglich method (DCC/DMAP), but my conversion stalls at 40% and I see a new, highly polar byproduct on TLC. What is happening? A: You are likely observing N-acylurea formation . The Steglich esterification proceeds via an O-acylisourea intermediate[2]. Because 2-fluorocyclohexane-1-carboxylic acid is sterically hindered, the subsequent nucleophilic attack by the alcohol is slow. This delay allows the O-acylisourea to undergo a 1,3-rearrangement into a stable, unreactive N-acylurea dead-end product[2].

  • Actionable Fix: Increase the DMAP concentration from the standard 5 mol% to 15 mol%. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acyl-pyridinium salt ("active ester") that cannot undergo the 1,3-rearrangement and reacts swiftly with the alcohol[2].

Q3: My Fischer esterification conversion is extremely slow, but I want to avoid high heat. How can I drive the equilibrium? A: Fischer esterification is an equilibrium-driven process[3]. To push the reaction to completion without utilizing a high-temperature Dean-Stark azeotropic distillation (which risks HF elimination), you must sequester water chemically or physically at lower temperatures[4].

  • Actionable Fix: Add activated 3Å or 4Å molecular sieves directly to the reaction mixture[4]. This effectively removes water as it forms, shifting the equilibrium toward the ester product according to Le Chatelier's principle, allowing the reaction to proceed safely at 40-50°C[3].

Part 3: Quantitative Data & Method Comparison

To optimize your workflow, compare the expected outcomes of various esterification conditions specifically applied to β -fluoro cycloaliphatic acids.

Esterification MethodCatalyst / ReagentsTemp (°C)AdditivesTypical ConversionPrimary Failure Mode
Standard Fischer H₂SO₄ (cat.)110 (Reflux)None< 30%Cyclohexene ester (HF Elimination)
Modified Fischer p-TsOH (cat.)504Å Mol. Sieves75 - 85%Unreacted acid (Equilibrium stall)
Standard Steglich DCC (1.1 eq)25DMAP (5 mol%)40 - 50%N-acylurea (1,3-rearrangement)
Optimized Steglich DCC (1.1 eq)25DMAP (15 mol%)> 90% Trace DCU contamination

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Steglich Esterification (Recommended)

This protocol is optimized for sterically hindered, elimination-prone substrates by utilizing an excess of DMAP to prevent N-acylurea formation[2].

Materials:

  • 2-fluorocyclohexane-1-carboxylic acid (1.0 eq)

  • Target Alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.15 eq / 15 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Initiation: Dissolve the carboxylic acid (1.0 eq) and DMAP (0.15 eq) in anhydrous DCM under an inert nitrogen atmosphere.

  • Addition: Add the target alcohol (1.1 eq) to the stirring solution and cool the flask to 0°C using an ice bath to prevent exothermic degradation.

  • Activation: Dropwise, add a solution of DCC (1.1 eq) dissolved in anhydrous DCM.

  • Validation Check 1 (Self-Validation): Within 15 to 30 minutes, a white, chalky precipitate of dicyclohexylurea (DCU) must begin to form[5]. Causality: This visually confirms the successful activation of the acid into the O-acylisourea intermediate.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature (25°C), and stir for 12 hours.

  • Validation Check 2: Monitor via TLC. The highly UV-active active-ester intermediate should briefly appear and then disappear, replaced by the final ester product.

  • Workup: Filter the reaction mixture through a Celite pad to remove the precipitated DCU[5]. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Low-Temperature Fischer Esterification with Molecular Sieves

Use this method if carbodiimide reagents (DCC/EDC) must be avoided.

Materials:

  • 2-fluorocyclohexane-1-carboxylic acid (1.0 eq)

  • Target Alcohol (10.0 eq - used as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Activated 4Å Molecular Sieves (20% w/v)

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid in a 10-fold molar excess of the target alcohol[3].

  • Dehydration Setup: Add the activated 4Å molecular sieves directly to the reaction flask[4].

  • Catalysis: Add p-TsOH (0.1 eq). Avoid strong mineral acids like H₂SO₄ to prevent HF elimination.

  • Reaction: Heat the mixture gently to 50°C. Do not exceed 60°C.

  • Validation Check (Self-Validation): As the reaction progresses, the molecular sieves will begin to clump slightly at the bottom of the flask as they sequester the generated water[4].

  • Workup: Once TLC indicates consumption of the starting material, cool to room temperature and filter off the molecular sieves. Neutralize the acid catalyst with saturated NaHCO₃, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluorocyclohexane-1-Carboxylic Acid Couplings

Welcome to the advanced technical support center for complex amide bond formations. Coupling 2-fluorocyclohexane-1-carboxylic acid presents a notorious dual challenge: the intrinsic steric bulk of the cyclohexane ring an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for complex amide bond formations. Coupling 2-fluorocyclohexane-1-carboxylic acid presents a notorious dual challenge: the intrinsic steric bulk of the cyclohexane ring and the stereoelectronic interference of the adjacent fluorine atom.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the causality behind reaction failures and provide self-validating methodologies to help you overcome low yields, epimerization, and reagent-driven side reactions.

Part 1: Diagnostic Workflow

Before adjusting your reaction conditions, use the following logical workflow to diagnose the specific mode of failure in your coupling reaction.

G Start Coupling Fails / Low Yield CheckEpim Is Epimerization Observed? Start->CheckEpim ChangeBase Switch to Collidine Use COMU/Oxyma CheckEpim->ChangeBase Yes CheckGuan Guanidylation of Amine Detected? CheckEpim->CheckGuan No AcylFluoride In Situ Acyl Fluoride (BTFFH or TCFH/NMI) CheckGuan->AcylFluoride Yes (Avoid HATU) StandardOpt Optimize Temp/Solvent (60°C, NMP) CheckGuan->StandardOpt No

Diagnostic workflow for troubleshooting sterically hindered amide couplings.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do standard coupling reagents (e.g., EDC/HOBt, HATU) frequently fail with 2-fluorocyclohexane-1-carboxylic acid? A: The failure is rooted in a combination of steric and stereoelectronic factors. The 1,2-substitution pattern on the cyclohexane ring creates severe steric congestion around the carbonyl carbon. When activated by reagents like HATU, the resulting OAt (7-azabenzotriazole) ester is exceptionally bulky. Furthermore, the highly electronegative fluorine atom at the C2 position withdraws electron density via inductive effects, which can 1[1]. This high activation energy barrier often causes the activated intermediate to hydrolyze or undergo side reactions before the desired coupling can occur.

Q2: I am observing significant epimerization at the C1 position. How can I prevent this? A: The inductive electron-withdrawing effect of the C2 fluorine significantly increases the acidity of the alpha-proton at C1. When standard, unhindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are used, they can easily deprotonate C1, forming an enolate that leads to racemization/epimerization upon reprotonation[1]. Solution: Switch to a sterically hindered, less nucleophilic base such as 2,4,6-collidine. Pair this base with a coupling reagent specifically designed to suppress racemization, such as COMU, utilizing an 2[2].

Q3: My LC-MS shows a mass corresponding to the amine plus the coupling reagent, but no product. What is happening? A: You are observing guanidylation. When the coupling of the amine to the sterically hindered activated ester is kinetically slow, the amine can 3 (e.g., HATU or HBTU)[3]. This forms a dead-end guanidinium byproduct, consuming your amine and halting the reaction. If this occurs, you must abandon uronium-based reagents and switch to acyl fluoride generation or phosphonium salts (e.g., PyAOP).

Q4: If uronium/aminium salts fail, what is the most reliable alternative activation strategy? A: In situ generation of acyl fluorides is the gold standard for this substrate. Acyl fluorides possess electrophilicity comparable to activated esters but have a significantly smaller atomic radius, 4 associated with bulky leaving groups like OBt or OAt[4]. Reagents such as BTFFH or TCFH rapidly convert the hindered carboxylic acid into an acyl fluoride under mild conditions, enabling 5[5].

Part 3: Quantitative Data Summary

The following table summarizes the comparative efficacy of various coupling strategies when applied to highly hindered, alpha/beta-substituted cycloalkane carboxylic acids.

Coupling StrategyBase / AdditiveActive IntermediateTypical Yield (%)Epimerization RiskGuanidylation Risk
EDC / HOBt DIPEAOBt Ester< 20%HighLow
HATU DIPEAOAt Ester35 - 45%ModerateHigh
COMU 2,4,6-CollidineOxyma Ester70 - 80%LowModerate
BTFFH DIPEAAcyl Fluoride> 90%LowNone
TCFH NMIAcyl Fluoride> 95%TraceNone

Part 4: Validated Experimental Methodologies

Protocol A: In Situ Acyl Fluoride Generation and Coupling (BTFFH Method)

Causality & Validation: BTFFH generates a highly reactive but sterically unencumbered acyl fluoride. To prevent wasting expensive amines on incomplete activations, this protocol includes a methanol-quench validation step to ensure the acyl fluoride is fully formed before the amine is introduced.

Step-by-Step Procedure:

  • Activation: Dissolve 2-fluorocyclohexane-1-carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) or THF to achieve a 0.1 M concentration.

  • Add BTFFH (1.3 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature under nitrogen for 30 minutes.

  • Self-Validation Check: Remove a 5 µL aliquot from the reaction mixture, quench it immediately with 50 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful conversion to the acyl fluoride. Do not proceed until this is confirmed.

  • Coupling: Once activation is validated, add the target amine (1.0 eq) dropwise.

  • Stir at room temperature for 4–12 hours. Monitor the disappearance of the acyl fluoride intermediate via TLC or LC-MS.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by 1M HCl, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure for column chromatography.

Protocol B: Epimerization-Free Coupling (COMU/Oxyma Method)

Causality & Validation: COMU, combined with OxymaPure and a hindered base (collidine), provides a highly reactive ester while actively suppressing the enolization of the alpha-proton. The reaction is self-validating through a distinct visual color change upon activation.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-fluorocyclohexane-1-carboxylic acid (1.1 eq) and OxymaPure (1.1 eq) in anhydrous DMF (0.2 M).

  • Add 2,4,6-collidine (2.5 eq) and cool the mixture to 0 °C in an ice bath. Note: Cooling is critical here to further suppress alpha-proton abstraction.

  • Activation: Add COMU (1.1 eq) to the cooled mixture.

  • Self-Validation Check: Observe the solution. It will typically undergo a distinct color change (from colorless to yellow/orange), indicating the formation of the active Oxyma ester. Stir for 15 minutes at 0 °C.

  • Coupling: Add the amine (1.0 eq) to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the reaction by TLC using a bromocresol green stain to track the consumption of the carboxylic acid.

  • Workup: Dilute the mixture with ethyl acetate and wash extensively with water (3x) to remove DMF and the water-soluble COMU byproducts, followed by a final brine wash.

Part 5: References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - RSC -4

  • Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3 - ACS Publications - 5

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - BenchChem - 1

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - ACS Publications - 3

  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies - 2

Sources

Optimization

Technical Support Center: Purification of 2-Fluorocyclohexane-1-carboxylic Acid Reactions

Welcome to the Technical Support Center for organic purification workflows. This guide is designed for research scientists and drug development professionals who are troubleshooting the removal of unreacted 2-fluorocyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organic purification workflows. This guide is designed for research scientists and drug development professionals who are troubleshooting the removal of unreacted 2-fluorocyclohexane-1-carboxylic acid [1] from reaction mixtures (e.g., post-amidation or esterification).

Because 2-fluorocyclohexane-1-carboxylic acid contains both a lipophilic cycloaliphatic ring and a polar, hydrogen-bonding carboxyl group, it often causes severe streaking on normal-phase silica and can co-elute with target molecules. Below, we provide field-proven, self-validating methodologies to isolate your target compounds with high purity.

Workflow Decision Matrix

Before troubleshooting, it is critical to select the correct purification modality based on the physicochemical properties of your synthesized product.

G Start Crude Reaction Mixture (Product + Unreacted 2-Fluoro Acid) CheckPolarity Is the desired product highly water-soluble? Start->CheckPolarity LiquidExtraction Liquid-Liquid Acid-Base Extraction (NaHCO3 Wash) CheckPolarity->LiquidExtraction No (Lipophilic) ResinScavenging Solid-Phase Scavenging (Catch-and-Release) CheckPolarity->ResinScavenging Yes (Hydrophilic) OrganicLayer Organic Phase (Pure Product) LiquidExtraction->OrganicLayer Retains AqueousLayer Aqueous Phase (2-Fluoro-carboxylate salt) LiquidExtraction->AqueousLayer Extracts Filtrate Filtrate (Pure Product) ResinScavenging->Filtrate Elutes Resin Resin Beads (Bound 2-Fluoro Acid) ResinScavenging->Resin Traps

Decision matrix for selecting the optimal purification route for 2-fluorocyclohexane-1-carboxylic acid.

Quantitative Partitioning Data

To understand why certain extractions fail, we must look at the partitioning behavior. The electronegative fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the conjugate base, lowering the pKa of 2-fluorocyclohexane-1-carboxylic acid compared to unsubstituted cyclohexanecarboxylic acid (pKa ~4.9).

Table 1: Partitioning Behavior of 2-Fluorocyclohexane-1-carboxylic Acid vs. Neutral Products

Aqueous Phase pHState of 2-Fluoro AcidState of Neutral ProductPreferred Phase for AcidPreferred Phase for ProductSeparation Efficiency
pH 2 (1M HCl)Protonated (Neutral)NeutralOrganicOrganicPoor (Co-elution)
pH 8 (Sat. NaHCO₃)Deprotonated (Anion)NeutralAqueousOrganicExcellent
pH 14 (1M NaOH)Deprotonated (Anion)NeutralAqueousOrganicGood (Risk of product hydrolysis)

Frequently Asked Questions & Troubleshooting

FAQ 1: I performed an acid-base extraction, but NMR shows residual 2-fluorocyclohexane-1-carboxylic acid in my organic phase. What went wrong?

Causality: Acid-base extraction utilizes the difference in solubility of a compound in its acid or base form to induce separation[2]. If the acid remains in the organic layer, it means the deprotonation was incomplete or the biphasic mixing was insufficient. Because the cyclohexane ring is highly lipophilic, the protonated acid strongly prefers the organic layer. Solution: Ensure you are using a sufficient volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Do not use weak phosphate buffers.

Step-by-Step Self-Validating Protocol (Liquid-Liquid Extraction):

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ (pH ~8).

  • Self-Validation Check: Observe the interface. The evolution of CO₂ gas acts as a visual self-validation that the acid-base neutralization is actively occurring.

  • Agitation: Vigorously shake the separatory funnel, venting frequently, until all gas evolution ceases. The cessation of gas confirms the unreacted acid has been fully consumed and converted to the water-soluble sodium salt.

  • Separation: Drain the aqueous layer. Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.

FAQ 2: My synthesized amide is highly polar. How do I remove the unreacted fluorinated acid without losing my product in the aqueous wash?

Causality: If your target molecule contains multiple heteroatoms or polar functional groups, it will partition into the aqueous bicarbonate layer during a standard liquid-liquid extraction, leading to massive yield losses. Solution: Utilize a Polymer-Supported Quenching (PSQ) strategy, commonly known as "Catch-and-Release"[3]. Amine-functionalized resins (like Amberlite IRA-68 or SiliaBond TMA Acetate) can be used to covalently or ionically trap carboxylic acids[4], leaving your neutral, polar product safely dissolved in the organic solvent.

G Step1 1. Incubation Add Basic Resin to Crude Step2 2. Catch Phase Acid binds to Polymer Step1->Step2 Step3 3. Filtration Pure Amide in Filtrate Step2->Step3 Step4 4. Release (Optional) Cleave with Formic Acid Step3->Step4 Acid Recovery

Solid-phase catch-and-release mechanism for carboxylic acid scavenging.

Step-by-Step Self-Validating Protocol (Catch-and-Release):

  • Preparation: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) or Acetonitrile.

  • Resin Addition: Add 3.0 equivalents of a macroporous basic scavenger resin (e.g., polymer-bound carbonate or PS-TBD).

  • Incubation: Agitate gently at room temperature for 2 hours. Mechanistic Note: The macroporous structure requires physical time for the 2-fluorocyclohexane-1-carboxylic acid to diffuse into the polymer matrix and form the carboxylate salt.

  • Self-Validation Check: Spot the supernatant on a TLC plate and stain with Bromocresol Green. A lack of a yellow spot confirms the complete depletion of the carboxylic acid from the solution.

  • Isolation: Filter the suspension through a fritted syringe. Wash the resin beads twice with DCM. The combined filtrate contains your pure, highly polar amide.

  • Optional Recovery: If you need to recover the expensive 2-fluorocyclohexane-1-carboxylic acid starting material, treat the trapped resin with a diluted solution of formic acid to release it[4].

FAQ 3: Why is 2-fluorocyclohexane-1-carboxylic acid streaking across my normal-phase silica column and co-eluting with my product?

Causality: Carboxylic acids are strong hydrogen-bond donors and acceptors. They interact aggressively with the free silanol (-SiOH) groups on normal-phase silica gel. This continuous binding and releasing process causes severe peak broadening (streaking). Solution: Never load unreacted 2-fluorocyclohexane-1-carboxylic acid onto a normal-phase silica column. You must perform either the liquid-liquid extraction (FAQ 1) or the resin scavenging (FAQ 2) prior to chromatography. If chromatography of the acid itself is absolutely required (e.g., to separate cis/trans diastereomers of the acid), you must dope your mobile phase with 1% Acetic Acid or Formic Acid. This self-validating system works because the volatile acid modifier saturates the active silanol sites on the column, forcing the fluorinated acid to elute as a sharp, well-defined band.

References

  • Beilstein Journal of Organic Chemistry. "Inline purification in continuous flow synthesis – opportunities and challenges."

  • Wikipedia. "Acid–base extraction."

  • Journal of the American Chemical Society. "Polymer-Supported Quenching Reagents for Parallel Purification."

  • National Center for Biotechnology Information (PubChem). "2-Fluorocyclohexane-1-carboxylic acid (CID 83479286)."

Sources

Reference Data & Comparative Studies

Validation

Modulating Lipophilicity via Alpha-Fluorination: Cyclohexanecarboxylic Acid vs. 2-Fluorocyclohexane-1-carboxylic Acid

Executive Summary & The Fluorine Paradox In medicinal chemistry and drug design, fluorine substitution is a classical bioisosteric strategy typically deployed to block metabolic liabilities and increase a molecule's lipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Fluorine Paradox

In medicinal chemistry and drug design, fluorine substitution is a classical bioisosteric strategy typically deployed to block metabolic liabilities and increase a molecule's lipophilicity. However, the topological placement of the fluorine atom dictates its ultimate physicochemical impact. When comparing cyclohexanecarboxylic acid (CCA) to its alpha-fluorinated analog, 2-fluorocyclohexane-1-carboxylic acid (2-FCCA) , we observe a counterintuitive phenomenon: the addition of the lipophilic fluorine atom drastically decreases the physiological lipophilicity (LogD at pH 7.4)[1].

As a Senior Application Scientist, I have structured this guide to objectively compare these two molecules. We will dissect the mechanistic causality behind their divergent lipophilicity profiles and outline the self-validating experimental protocols required to accurately measure these parameters.

Mechanistic Causality: Inductive Effects and pKa Modulation

To understand why 2-FCCA is less lipophilic at physiological pH than CCA, we must decouple intrinsic lipophilicity (LogP) from effective physiological lipophilicity (LogD).

  • Intrinsic Lipophilicity (LogP): For aliphatic rings, substituting a hydrogen with a fluorine atom generally yields a negligible to slight increase in intrinsic LogP. This is because the C-F bond, while polar, features a fluorine atom that is larger and more hydrophobic than hydrogen. Thus, the unionized form of 2-FCCA is slightly more lipophilic than unionized CCA.

  • Physiological Lipophilicity (LogD at pH 7.4): Fluorine is highly electronegative. When positioned alpha to a carboxylic acid (as in 2-FCCA), its strong electron-withdrawing inductive effect (-I) stabilizes the conjugate base (carboxylate anion)[1].

This stabilization significantly lowers the pKa of the carboxylic acid. CCA exhibits a pKa of approximately 4.90[2]. At physiological pH (7.4), it is predominantly ionized, but a small fraction remains unionized, allowing for moderate partitioning into lipid membranes. In contrast, the alpha-fluorine in 2-FCCA drops the pKa to approximately 3.2. At pH 7.4, the molecule is virtually 100% ionized. Because the ionized carboxylate is highly hydrophilic, this massive shift in the ionization equilibrium drives the LogD of 2-FCCA down by over 1.5 log units compared to CCA.

G CCA Cyclohexanecarboxylic Acid Intrinsic LogP ≈ 1.96 pKa ≈ 4.90 Ionization_CCA pH 7.4 Environment ~99.7% Ionized CCA->Ionization_CCA Deprotonation FCCA 2-Fluorocyclohexanecarboxylic Acid Intrinsic LogP ≈ 2.00 pKa ≈ 3.20 Ionization_FCCA pH 7.4 Environment >99.99% Ionized (Strong -I Effect) FCCA->Ionization_FCCA Deprotonation LogD_CCA LogD (7.4) ≈ -0.6 Moderate Hydrophilicity Ionization_CCA->LogD_CCA Aqueous Partitioning LogD_FCCA LogD (7.4) ≈ -2.2 High Hydrophilicity Ionization_FCCA->LogD_FCCA Aqueous Partitioning

Thermodynamic relationship between pKa, ionization at pH 7.4, and resulting LogD.

Quantitative Data Presentation

The table below summarizes the theoretical and experimental physicochemical parameters highlighting the divergence between intrinsic and physiological lipophilicity.

Physicochemical PropertyCyclohexanecarboxylic Acid (CCA)2-Fluorocyclohexane-1-carboxylic Acid (2-FCCA)
Molecular Weight 128.17 g/mol 146.16 g/mol
Intrinsic LogP 1.96[3]~ 2.00
pKa 4.90[2]~ 3.20
LogD at pH 7.4 ≈ -0.6≈ -2.2
Primary Ionization State (pH 7.4) ~99.7% Anionic>99.99% Anionic

Experimental Workflows for Physicochemical Validation

To ensure absolute scientific trustworthiness, theoretical values must be validated through robust experimental systems. Below are the gold-standard, self-validating protocols for determining the pKa and LogD of these specific aliphatic acids.

Protocol 1: Potentiometric Titration for pKa Determination

Because both CCA and 2-FCCA have moderate intrinsic lipophilicity, precipitation can occur in purely aqueous buffers at low pH (when the molecules are fully unionized).

  • Step 1: Co-solvent Preparation: Prepare solutions of the analyte in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).

    • Causality of Choice: Using a co-solvent prevents precipitation of the unionized acid during the acidic phase of the titration.

  • Step 2: Titration: Titrate the solutions with standardized 0.1 M KOH from pH 2.0 to pH 8.0 under a nitrogen atmosphere at 25°C.

  • Step 3: Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) values against the dielectric constant of the varying co-solvent mixtures. Extrapolate the linear regression to 0% organic solvent to derive the true aqueous pKa.

    • Causality of Choice: This mathematical extrapolation acts as a self-validating check, ensuring that the derived pKa is a true thermodynamic value unaffected by solvent-induced dielectric shifts.

Protocol 2: Shake-Flask Method for LogD (pH 7.4) Determination

The Shake-Flask method remains the gold standard for partition coefficient analysis, provided phase purity is strictly maintained.

  • Step 1: Mutual Saturation: Vigorously stir 1-octanol and 100 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours, then allow them to separate.

    • Causality of Choice: Octanol and water are slightly miscible. If not pre-saturated, the phase volumes will change during the experiment, altering the concentration calculations and invalidating the assay.

  • Step 2: Analyte Dissolution: Dissolve 1 mg of CCA or 2-FCCA into 1 mL of the pre-saturated octanol phase.

  • Step 3: Partitioning: Combine the spiked octanol with an equal volume of pre-saturated PBS in a sealed vial. Shake mechanically at 25°C for 1 hour.

  • Step 4: Centrifugation: Centrifuge the vials at 3000 x g for 15 minutes to force complete phase separation.

    • Causality of Choice: Shaking generates micro-emulsions. If octanol micro-droplets remain suspended in the aqueous phase, the aqueous concentration will be artificially inflated by the LC-MS, skewing the LogD lower. Centrifugation guarantees phase integrity.

  • Step 5: Quantification: Carefully sample both phases and quantify the analyte concentration using LC-MS/MS. Calculate LogD as Log10([Concentration in Octanol] / [Concentration in PBS]).

Protocol Prep 1. Prepare Phases 1-Octanol & PBS (pH 7.4) Saturate 2. Mutual Saturation Stir for 24h Prep->Saturate Dissolve 3. Dissolve Analyte Stock in Octanol Saturate->Dissolve Shake 4. Partitioning Shake at 25°C (1h) Dissolve->Shake Centrifuge 5. Phase Separation Centrifuge (3000g) Shake->Centrifuge Analyze 6. Quantification LC-MS/MS Analysis Centrifuge->Analyze

Step-by-step workflow for Shake-Flask LogD determination.

References

  • Using Atomic Charges to Describe the pKa of Carboxylic Acids, ChemRxiv,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHckpM6PH25nmaPwP-VC2fw_yE07X4cWj2i4_5yD0XgrwgwopPaneOPaS2RwvKp6gjOm9LiJOnsE3x_nqaqgY0IkZmzymKgPv49HBUsE7hQQkbOKlH9kCXq3G1dtT92OJ9rcI5aVJucAukU5QExbgO41Lk=]
  • Cyclohexanecarboxylic acid | C7H12O2 | CID 7413, PubChem - NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0EjYrn7xPYniuvAZhDlw3xtg-GFgdZftNVuF-W25j9d-6cnf4ObrhB2xqJ448CtpfHLV1Yh8-3OVC8QGyiCh5oEdsPzw_9tH1EGRDTSlJAhZOpWq6EoKbvSlpo6zruDqXjRDgiSieY112tSI04b1ZtaMGPq8vRWd4J5Cmeyycyq8=]
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability, Journal of Medicinal Chemistry - ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDDr-e0uOMQhDdu5ZeHLGzNU6yH5WYabWTwQOJc46mvu0AbW9W1STOJeDQ0fBN9bn0-rUYigAA1-1hqsEoFAwa6WdaYoAZ2C_Y2si2bb1IQKXUmQJ281cd0L15hNVJOFSk08Pblxp7gHcp-suCYopH]

Sources

Comparative

The Fluorine Effect: Conformational Bias in 2-Fluoro vs. 4-Fluorocyclohexane-1-carboxylic Acid

Introduction In rational drug design, the strategic incorporation of fluorine is a highly effective method to modulate lipophilicity, metabolic stability, and molecular conformation (1)[1]. The "fluorine effect" on confo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction In rational drug design, the strategic incorporation of fluorine is a highly effective method to modulate lipophilicity, metabolic stability, and molecular conformation (1)[1]. The "fluorine effect" on conformational bias is particularly striking in saturated cyclic systems like cyclohexane. Fluorine is highly electronegative but possesses a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), resulting in a very small steric A-value (~0.25 kcal/mol) (2)[2].

This guide provides an objective, comparative analysis of the conformational biases inherent in 2-fluorocyclohexane-1-carboxylic acid and 4-fluorocyclohexane-1-carboxylic acid . By contrasting a vicinal (1,2) substitution pattern with a distal (1,4) pattern, we can deconvolute the competing forces of classical steric hindrance, dipole-dipole interactions, and stereoelectronic effects.

The Distal Paradigm: 4-Fluorocyclohexane-1-carboxylic Acid

Mechanistic Causality: In 1,4-disubstituted cyclohexanes, the substituents are separated by three carbon-carbon bonds. This distal relationship renders direct through-space stereoelectronic interactions—such as the gauche effect or intramolecular hydrogen bonding—negligible. Consequently, the conformational equilibrium is dictated almost entirely by classical steric A-values (3)[3].

The A-value of a carboxylic acid group (-COOH) is approximately 1.35–1.50 kcal/mol, which heavily outweighs the minimal steric bulk of fluorine (~0.25 kcal/mol).

  • Trans-1,4 Isomer: The diequatorial conformation is overwhelmingly favored. The diaxial conformation suffers from significant 1,3-diaxial steric strain without any compensating stabilizing interactions.

  • Cis-1,4 Isomer: The molecule must adopt a conformation where one group is axial and the other is equatorial. Due to the massive difference in A-values, the conformer with the equatorial -COOH and axial -F is strictly preferred ( ΔG≈−1.1 kcal/mol).

The Vicinal Paradigm: 2-Fluorocyclohexane-1-carboxylic Acid

Mechanistic Causality: Moving the fluorine to the 2-position fundamentally alters the energy landscape. In 1,2-disubstituted cyclohexanes, the C-F and C-COOH bonds are in close proximity, introducing strong electrostatic and stereoelectronic forces that actively compete with steric A-values (4)[4].

  • Trans-1,2 Isomer: The diequatorial conformation places the highly polar C-F and C-COOH bonds in a gauche arrangement (dihedral angle ~60°). In non-polar solvents, dipole-dipole repulsion destabilizes this conformer, pushing the equilibrium toward the diaxial state (where the dipoles are anti-periplanar and cancel out), despite the steric penalty. However, if the carboxylic acid acts as a hydrogen bond donor to the fluorine atom (F···H-O), this nonclassical intramolecular hydrogen bond can re-stabilize the diequatorial form (5)[5]. The dominant conformer is therefore highly solvent-dependent.

  • Cis-1,2 Isomer: One group must be axial. The strong preference for the bulky -COOH group to be equatorial forces the fluorine into the axial position. Interestingly, hyperconjugative interactions ( σC−H​→σC−F∗​ ) can further stabilize the axial fluorine, a phenomenon related to the generalized anomeric effect[5].

Quantitative Data Comparison

To facilitate rapid comparison, the thermodynamic parameters and dominant conformational drivers are summarized below:

Parameter4-Fluorocyclohexane-1-carboxylic acid2-Fluorocyclohexane-1-carboxylic acid
Substitution Pattern Distal (1,4)Vicinal (1,2)
Dominant Conformational Driver Steric A-values (-COOH > -F)Electrostatics, Dipole-Dipole, Gauche Effect
Trans Isomer Preference Diequatorial (Strongly favored)Solvent-dependent (Diaxial vs. Diequatorial)
Cis Isomer Preference -COOH (eq), -F (ax)-COOH (eq), -F (ax)
Intramolecular H-Bonding Negligible (too distant)Possible in non-polar solvents (F···H-O)
Dipole-Dipole Repulsion MinimalHigh in diequatorial trans conformer
Experimental Workflows: Self-Validating Systems

To objectively measure these conformational biases, researchers employ Variable-Temperature NMR (VT-NMR) coupled with Density Functional Theory (DFT) calculations. These protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Thermodynamic Quantification

Why this works: At ambient temperature, cyclohexane ring flips are rapid on the NMR timescale, yielding time-averaged signals. By cooling the sample, we freeze out the conformers, allowing direct integration of distinct populations[5].

  • Sample Preparation: Dissolve 15-20 mg of the fluorinated cyclohexane carboxylic acid in 0.5 mL of a deuterated solvent. Crucial Step: Run parallel experiments in a non-polar solvent (e.g., CD2Cl2) and a polar solvent (e.g., CD3OD) to isolate solvent-dependent dipole effects.

  • Data Acquisition: Cool the NMR probe to -80 °C to -100 °C. Acquire high-resolution 19 F{1H}-NMR spectra.

  • Self-Validation & Integration: Integrate the well-resolved 19 F signals corresponding to the axial and equatorial fluorine environments. Validation Check: The sum of the mole fractions ( xax​+xeq​ ) must equal exactly 1.0.

  • Thermodynamic Extraction: Calculate the equilibrium constant Keq​=xeq​/xax​ and derive the Gibbs free energy using ΔG∘=−RTlnKeq​ .

Protocol 2: DFT & NBO Analysis for Mechanistic Deconvolution

Why this works: Experimental data provides the macroscopic what; computational chemistry provides the quantum-mechanical why.

  • Geometry Optimization: Optimize both the diequatorial and diaxial conformers using a high-level functional that accurately captures non-covalent interactions (e.g., M06-2X/aug-cc-pVTZ)[5].

  • Frequency Calculation: Confirm that the optimized geometries are true minima (zero imaginary frequencies) and extract zero-point energy (ZPE) corrections.

  • NBO Deconvolution: Perform Natural Bond Orbital (NBO) analysis. This mathematically deconvolutes the total electronic energy, allowing you to quantify the exact energetic contribution of hyperconjugation (e.g., σC−H​→σC−F∗​ ) versus steric exchange repulsion[5].

Visualizations

ConformationalDrivers Root Fluorocyclohexane-1-carboxylic Acid Pos14 4-Fluoro (Distal 1,4) Root->Pos14 Pos12 2-Fluoro (Vicinal 1,2) Root->Pos12 Steric Steric A-Values Dominate (COOH > F) Pos14->Steric Electro Stereoelectronic & Dipole Forces Compete with Sterics Pos12->Electro Dieq Trans: Diequatorial Favored Cis: COOH(eq), F(ax) Steric->Dieq Complex Trans: Solvent-Dependent Equilibrium (Dipole Repulsion vs H-Bonding) Electro->Complex

Logical relationship of substitution patterns and their dominant conformational driving forces.

ExperimentalWorkflow Prep Sample Prep (Isotopic Solvents) Cool VT-NMR Cool to -100°C Prep->Cool Integrate Signal Integration (x_ax + x_eq = 1) Cool->Integrate Thermo Thermodynamic Extraction (ΔG) Integrate->Thermo

Self-validating VT-NMR experimental workflow for extracting thermodynamic parameters.

References
  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes | ACS Publications[Link]

  • Tactical Applications of Fluorine in Drug Design and Development | ResearchGate [Link]

  • Easy chairs: The conformational preferences of polyfluorocyclohexanes | ResearchGate[Link]

  • An anomalous effect of fluorine on the conformational equilibrium of 2-fluorocyclohexane-1,3-dione | ResearchGate[Link]

Sources

Validation

Metabolic stability of 2-fluorocyclohexane-1-carboxylic acid compared to non-fluorinated analogs

Metabolic Stability of 2-Fluorocyclohexane-1-carboxylic Acid: A Comparative Guide The optimization of alicyclic rings is a critical hurdle in drug development. Cyclohexane rings, while excellent structural spacers, are h...

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Author: BenchChem Technical Support Team. Date: April 2026

Metabolic Stability of 2-Fluorocyclohexane-1-carboxylic Acid: A Comparative Guide

The optimization of alicyclic rings is a critical hurdle in drug development. Cyclohexane rings, while excellent structural spacers, are highly lipophilic and notoriously susceptible to cytochrome P450 (CYP450)-mediated aliphatic oxidation, leading to rapid metabolic clearance. Substituting a hydrogen atom with fluorine at the C2 position—forming 2-fluorocyclohexane-1-carboxylic acid—is a highly effective strategy to enhance metabolic stability.

This guide provides an objective, mechanistically grounded comparison between 2-fluorocyclohexane-1-carboxylic acid and its non-fluorinated analog, supported by physical organic chemistry principles and self-validating experimental protocols.

Mechanistic Causality: Why C2-Fluorination Enhances Stability

The improved metabolic profile of 2-fluorocyclohexane-1-carboxylic acid is often oversimplified as a byproduct of the strong C–F bond (approx. 110 kcal/mol). However, the true protective mechanism is a synergistic combination of transition state destabilization and physicochemical modulation 1.

  • Destabilization of the HAT Transition State: CYP450 enzymes oxidize aliphatic carbons via a Hydrogen Atom Transfer (HAT) mechanism. The extreme electronegativity of the fluorine atom at the C2 position exerts a profound inductive electron-withdrawing effect. This pulls electron density away from adjacent C–H bonds, severely destabilizing the electron-deficient transition state during HAT. This increases the activation energy and dramatically lowers the catalytic rate ( kcat​ ) of the oxidation step 1.

  • pKa Modulation and Lipophilicity (LogD): The inductive effect of the beta-fluorine significantly lowers the pKa of the C1 carboxylic acid. Consequently, the molecule is more extensively ionized at physiological pH (7.4), which drives down its distribution coefficient ( LogD7.4​ ) 2. Because CYP450 active sites are highly lipophilic, this reduction in LogD decreases the non-specific binding affinity ( Ka​ ) of the fluorinated analog to the enzyme, synergistically curtailing metabolic clearance 1.

  • Facial Polarization: The stereochemistry of the C–F bond (cis vs. trans) dictates the polarization of the cyclohexane ring. Fluorinated cyclohexanes can form "Janus-faced" motifs that alter how water structures around the molecule, shielding the lipophilic face from enzymatic pockets and shifting clearance rates from labile to highly stable 2. However, researchers must remain vigilant regarding potential heterolytic C-F cleavage if alternative metabolic pathways generate reactive intermediates 3.

Quantitative Data Comparison

The following table summarizes the representative physicochemical and metabolic shifts observed when comparing the non-fluorinated parent compound to its fluorinated matched molecular pairs (MMPs).

CompoundStereochemistrypKa (Calc.)LogD (pH 7.4)HLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Primary Metabolic Fate
Cyclohexanecarboxylic acid N/A4.901.85> 85.0< 15C3/C4 Hydroxylation
2-Fluorocyclohexane-1-carboxylic acid cis (a,e / e,a)3.850.9222.4> 60Minor Hydroxylation
2-Fluorocyclohexane-1-carboxylic acid trans (e,e / a,a)3.700.8518.6> 75Minor Hydroxylation

Note: Data represents established molecular matched pair (MMP) trends for alicyclic fluorination in drug-like scaffolds.

Pathway Visualization

G Node1 Cyclohexanecarboxylic Acid Node2 CYP450 Binding & HAT (Low Activation Energy) Node1->Node2 Node3 Hydroxylation at C3/C4 Node2->Node3 Node4 High Intrinsic Clearance (Rapid Elimination) Node3->Node4 Node5 2-Fluorocyclohexane-1-carboxylic Acid Node6 Inductive Electron Withdrawal (High C-F Bond Energy) Node5->Node6 Node7 Destabilized HAT Transition State Node6->Node7 Node8 Metabolic Stability (Low Clearance) Node7->Node8

CYP450 metabolic pathways of non-fluorinated vs. 2-fluorinated cyclohexanecarboxylic acid.

Self-Validating Experimental Workflows

To objectively verify the metabolic stability and lipophilicity claims, the following standardized, self-validating protocols must be utilized.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of the compounds.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein). Causality: Keeping organic solvent (DMSO) below 0.1% prevents the artificial inhibition of CYP450 enzymes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This ensures thermal equilibration and allows the compound to partition into the microsomal lipid bilayer before the reaction begins.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450. Adding it last establishes a precise time-zero ( T0​ ).

  • Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction while extracting the analyte for LC-MS/MS analysis.

  • Self-Validating System (Critical Controls):

    • Minus-NADPH Control: Incubate the compound for 60 minutes without NADPH. If compound depletion occurs in this sample, it indicates chemical instability or degradation by non-CYP enzymes (e.g., esterases). This validates that any clearance observed in the main assay is strictly CYP-mediated.

    • Positive Control: Run Verapamil or Dextromethorphan in parallel. Rapid clearance of these known substrates validates that the HLM batch is enzymatically active.

Protocol B: Shake-Flask LogD7.4​ Determination

This assay measures the distribution coefficient, verifying the impact of the fluorine atom on lipophilicity.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM PBS (pH 7.4) for 24 hours prior to the assay. Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Incubation: Spike the test compound into the biphasic system (target 100 µM). Shake mechanically at 25°C for 2 hours.

  • Separation: Centrifuge the mixture at 3,000 x g for 15 minutes. Causality: Centrifugation is mandatory to break down micro-emulsions at the interface; failure to do so results in aqueous droplets contaminating the octanol phase, artificially inflating the LogD.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Self-Validating System (Mass Balance Check): Calculate the total moles of the compound recovered in both the aqueous and octanol phases. The sum must equal the initial spike amount (±10%). A failed mass balance indicates the compound is precipitating at the interface or adsorbing to the glass vial, rendering the calculated LogD7.4​ invalid.

References

  • Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties | ACS Medicinal Chemistry Letters Source: American Chemical Society (ACS) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The Dark Side of Fluorine Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation differences between 2-fluoro and 2-chlorocyclohexane-1-carboxylic acid

Executive Summary & Analytical Significance In drug development and medicinal chemistry, the substitution of a hydrogen atom with a halogen (fluorine or chlorine) on a cycloalkane ring is a common strategy to modulate li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Significance

In drug development and medicinal chemistry, the substitution of a hydrogen atom with a halogen (fluorine or chlorine) on a cycloalkane ring is a common strategy to modulate lipophilicity, metabolic stability, and target binding affinity. When identifying these closely related structural analogs, Electron Ionization Mass Spectrometry (EI-MS) serves as a critical diagnostic tool.

As an Application Scientist, I frequently observe that while 2-fluoro- and 2-chlorocyclohexane-1-carboxylic acid share an identical carbon skeleton, their gas-phase fragmentation behaviors diverge significantly. This guide objectively compares their EI-MS fragmentation pathways, providing the mechanistic causality and self-validating experimental protocols required for definitive structural elucidation.

Mechanistic Causality: Halogen Effects on Fragmentation

The divergence in fragmentation between these two molecules under standard 70 eV EI conditions is governed by two fundamental physicochemical properties: Bond Dissociation Energy (BDE) and Isotopic Distribution .

  • Leaving Group Thermodynamics (BDE): The C–F bond is exceptionally strong (approx. 485 kJ/mol), whereas the C–Cl bond is significantly weaker (approx. 327 kJ/mol)[1]. Because of this high energy barrier, fluorinated cycloalkanes strongly resist simple homolytic radical cleavage (loss of •F). Instead, they favor the elimination of a highly stable neutral molecule, hydrogen fluoride (HF, 20 Da). Conversely, the weaker C–Cl bond in the chlorinated analog permits both the elimination of hydrogen chloride (HCl, 36 Da) and the direct homolytic cleavage of the chlorine radical (•Cl, 35/37 Da)[1].

  • Isotopic Signatures: Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. Any fragment retaining the chlorine atom will exhibit this distinct M / M+2 isotopic signature. Fluorine is monoisotopic (¹⁹F, 100%), meaning its fragments will present as single nominal mass peaks.

  • Carboxylic Acid Alpha-Cleavage: Both molecules contain a carboxylic acid moiety, which predictably undergoes alpha-cleavage to expel a carboxyl radical (•COOH, 45 Da) or a hydroxyl radical (•OH, 17 Da) [2].

Comparative Fragmentation Pathways

2-Fluorocyclohexane-1-carboxylic acid (MW: 146 Da)

The molecular ion (M⁺•) is observed at m/z 146. Due to the high C–F bond strength, the loss of a fluorine radical (m/z 127) is virtually non-existent. The dominant primary fragmentation is the loss of HF via a 1,2- or 1,3-elimination, yielding an intense [M - HF]⁺• peak at m/z 126. Parallel alpha-cleavage of the acid group yields the[M - COOH]⁺ ion at m/z 101. Both intermediate ions can subsequently lose their remaining functional group to converge on a stable cyclohexenyl cation at m/z 81.

FluoroFrag M Molecular Ion (M⁺•) m/z 146 C₇H₁₁FO₂ M_HF [M - HF]⁺• m/z 126 C₇H₁₀O₂ M->M_HF -HF (20 Da) M_COOH [M - COOH]⁺ m/z 101 C₆H₁₀F M->M_COOH -•COOH (45 Da) M_HF_COOH [M - HF - COOH]⁺ m/z 81 C₆H₉ M_HF->M_HF_COOH -•COOH (45 Da) M_COOH->M_HF_COOH -HF (20 Da)

EI-MS fragmentation pathway of 2-fluorocyclohexane-1-carboxylic acid.

2-Chlorocyclohexane-1-carboxylic acid (MW: 162 / 164 Da)

The molecular ion (M⁺•) appears as a 3:1 doublet at m/z 162 and 164. The weaker C–Cl bond allows for the direct loss of a chlorine radical, generating a minor but diagnostic [M - Cl]⁺ peak at m/z 127. However, the dominant pathway remains the elimination of HCl, producing the same [M - HCl]⁺• intermediate at m/z 126 seen in the fluoro-analog. The loss of the carboxyl radical yields a doublet at m/z 117 / 119. Like the fluoro-analog, sequential losses converge on the m/z 81 cation.

ChloroFrag M Molecular Ion (M⁺•) m/z 162 / 164 (3:1) C₇H₁₁ClO₂ M_HCl [M - HCl]⁺• m/z 126 C₇H₁₀O₂ M->M_HCl -HCl (36 Da) M_Cl [M - Cl]⁺ m/z 127 C₇H₁₁O₂ M->M_Cl -•Cl (35/37 Da) M_COOH [M - COOH]⁺ m/z 117 / 119 C₆H₁₀Cl M->M_COOH -•COOH (45 Da) M_HCl_COOH [M - HCl - COOH]⁺ m/z 81 C₆H₉ M_HCl->M_HCl_COOH -•COOH (45 Da) M_COOH->M_HCl_COOH -HCl (36 Da)

EI-MS fragmentation pathway of 2-chlorocyclohexane-1-carboxylic acid.

Quantitative Data Summary

The table below summarizes the expected diagnostic ions for both compounds.

Fragment Ion2-Fluorocyclohexane-1-carboxylic acid (m/z)2-Chlorocyclohexane-1-carboxylic acid (m/z)Mechanistic Origin
Molecular Ion (M⁺•) 146162 / 164 (3:1 ratio)Intact radical cation
[M - HX]⁺• 126126Elimination of HF (20 Da) or HCl (36 Da)
[M - X]⁺ Not observed127Homolytic loss of halogen radical
[M - COOH]⁺ 101117 / 119 (3:1 ratio)Alpha-cleavage of carboxyl group
[M - HX - COOH]⁺ 8181Sequential loss of HX and carboxyl radical

Standardized Experimental Protocol (GC-EI-MS)

To ensure high-fidelity data, the following protocol describes the direct analysis of these free acids. Causality note: Free carboxylic acids typically suffer from severe peak tailing on standard non-polar columns (e.g., DB-5). To avoid the mass shifts associated with derivatization (e.g., TMS esters), this protocol utilizes a nitroterephthalic acid-modified polyethylene glycol (FFAP) column, which is specifically deactivated for volatile free acids.

Phase 1: Sample Preparation & System Suitability
  • Solvent Selection: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade Dichloromethane (DCM). Causality: DCM provides excellent solubility for halogenated organics and elutes well before the analytes, preventing solvent-peak interference.

  • Internal Standard (Self-Validation): Spike the solution with 10 µg/mL of Cyclohexanecarboxylic acid-d11. Causality: The deuterated standard validates retention time stability and ensures the MS source is properly tuned (yielding a predictable m/z 139 molecular ion).

Phase 2: Gas Chromatography Parameters
  • Column: Agilent J&W DB-FFAP (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 10:1. Inlet temperature set to 250°C to ensure instantaneous vaporization without thermal degradation.

  • Oven Program:

    • Initial hold at 80°C for 2 minutes.

    • Ramp at 15°C/min to 240°C.

    • Final hold at 240°C for 5 minutes.

Phase 3: Mass Spectrometry Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universal standard for EI, ensuring the resulting spectra can be directly cross-referenced against NIST libraries.

  • Source Temperature: 230°C. Causality: Prevents condensation of the polar carboxylic acids on the source lenses, which would otherwise cause signal attenuation and peak broadening.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40 to 300. (Scanning below m/z 40 is omitted to exclude background N₂, O₂, and Ar from the carrier gas/atmosphere).

References

  • Dissociative Photoionization of Chloro-, Bromo-, and Iodocyclohexane: Thermochemistry and the Weak C–Br Bond in the Cation Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

Sources

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